Dhlnl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAOJMPFAKKAM-RJQCTPFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12764-49-7 | |
| Record name | 5,5'-Dihydroxylysylnorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Dihydroxylysinonorleucine (DHLNL) as a Biomarker for Tissue Remodeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dihydroxylysinonorleucine (DHLNL), an immature collagen cross-link, and its emerging role as a biomarker for active tissue remodeling. Understanding the dynamics of this compound can offer valuable insights into various pathological and physiological processes, including fibrosis, wound healing, and age-related tissue changes.
Introduction to this compound and Tissue Remodeling
Tissue remodeling is a dynamic process involving the synthesis, degradation, and reorganization of the extracellular matrix (ECM). A key component of the ECM is collagen, which provides structural integrity to tissues. The stability and mechanical properties of collagen are largely determined by the formation of covalent cross-links between individual collagen molecules.
This compound is a reducible, difunctional, immature cross-link formed during collagen maturation. It is an intermediate in the formation of more stable, mature, trivalent cross-links such as pyridinoline (PYR). The relative abundance of this compound is indicative of newly synthesized and actively cross-linked collagen, making it a sensitive biomarker for ongoing tissue remodeling. In fibrotic diseases, for instance, an elevated ratio of this compound to its counterpart, hydroxylysinonorleucine (HLNL), can signify an acute fibrotic episode.
The Biochemistry of this compound Formation
The formation of this compound is a multi-step enzymatic process that occurs in the extracellular space. The key enzymes involved are lysyl hydroxylases (LHs) and lysyl oxidases (LOXs).
-
Lysyl Hydroxylation: Specific lysine residues in the telopeptide regions of procollagen molecules are hydroxylated by lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), to form hydroxylysine.
-
Oxidative Deamination: Subsequently, lysyl oxidase (LOX) catalyzes the oxidative deamination of hydroxylysine residues to form allysine aldehydes.
-
Cross-link Formation: Two allysine aldehydes on adjacent collagen molecules spontaneously condense to form the immature this compound cross-link.
Over time, this compound can be further converted into mature, more stable pyridinoline cross-links. Therefore, the ratio of immature to mature cross-links provides a snapshot of the rate of collagen turnover.
Signaling Pathways Regulating this compound Formation
The expression and activity of the key enzymes, LH2 and LOX, are tightly regulated by various signaling pathways, which in turn are often dysregulated in diseases characterized by aberrant tissue remodeling.
3.1. Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent pro-fibrotic cytokine that plays a central role in stimulating collagen synthesis and cross-linking.
-
TGF-β1 stimulation leads to a significant increase in the expression of the PLOD2 gene, which encodes for LH2.[1][2]
-
This induction is mediated by the canonical Smad signaling pathway, where TGF-β1 activates Smad3, which then acts as a transcription factor for PLOD2.[1]
-
TGF-β1 also upregulates the expression of LOX, further promoting collagen cross-linking.[2]
References
- 1. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Expression Profiling of Fibroblast Responses to Transforming Growth Factor-β1 Reveals the Induction of Inhibitor of Differentiation-1 and Provides Evidence of Smooth Muscle Cell Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DHLNL and HLNL Collagen Crosslinks for Researchers and Drug Development Professionals
An Introduction to the Crucial Role of Dihydroxylysinonorleucine (DHLNL) and Hydroxylysinonorleucine (HLNL) in Collagen Biochemistry
Dihydroxylysinonorleucine (this compound) and hydroxylysinonorleucine (HLNL) are immature, divalent collagen crosslinks essential for the stabilization and mechanical strength of collagen fibrils, the most abundant structural protein in mammals. The formation and regulation of these crosslinks are critical for tissue development, homeostasis, and repair. Dysregulation of this compound and HLNL levels is implicated in a range of pathologies, including fibrosis, skeletal disorders, and cancer metastasis, making them significant targets for therapeutic intervention and key biomarkers in drug development. This guide provides a comprehensive overview of the biochemistry, formation, and quantification of this compound and HLNL, along with their roles in health and disease.
The Biochemical Genesis of this compound and HLNL: A Two-Step Enzymatic Cascade
The biosynthesis of this compound and HLNL is a sophisticated post-translational modification of collagen that occurs in the extracellular matrix. This process is primarily orchestrated by two key enzymes: lysyl hydroxylase (LH) and lysyl oxidase (LOX).
The initial step involves the hydroxylation of specific lysine residues within the collagen molecule by lysyl hydroxylases (LHs) , a family of iron and vitamin C-dependent enzymes located in the endoplasmic reticulum.[1] There are three main isoforms (LH1, LH2, and LH3), with LH2b playing a crucial role in hydroxylating lysine residues in the telopeptide regions of collagen, a prerequisite for the formation of this compound.[1] The expression and activity of LHs are regulated by various factors, including transforming growth factor-beta 1 (TGF-β1), which is known to upregulate LH2 expression, particularly in fibrotic conditions.
Following hydroxylation, the enzyme lysyl oxidase (LOX) , a copper-dependent amine oxidase, catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide domains of collagen molecules.[2] This reaction forms highly reactive aldehyde residues, allysine and hydroxyallysine. The subsequent condensation of these aldehydes with hydroxylysine residues on adjacent collagen molecules leads to the formation of the immature, reducible crosslinks this compound and HLNL.
The formation of this compound and HLNL can be summarized in the following pathways:
-
This compound Formation: A hydroxyallysine residue on one collagen molecule reacts with a hydroxylysine residue on an adjacent molecule.
-
HLNL Formation: An allysine residue on one collagen molecule reacts with a hydroxylysine residue on an adjacent molecule.
These initial divalent crosslinks can further mature into more complex, stable trivalent crosslinks, such as pyridinoline (PYD) and deoxypyridinoline (DPD). The ratio of this compound to HLNL can provide insights into the hydroxylation status of telopeptide lysines and is often altered in pathological conditions.
Signaling Pathways Orchestrating Crosslink Formation
The formation of this compound and HLNL is tightly regulated by complex signaling networks that control the expression and activity of lysyl oxidase and lysyl hydroxylase. Understanding these pathways is crucial for developing targeted therapeutic strategies.
Regulation of Lysyl Oxidase (LOX)
The expression of the LOX gene is influenced by a multitude of signaling pathways, often converging on key transcription factors.
Key regulatory inputs include:
-
Transforming Growth Factor-β (TGF-β): A potent inducer of LOX expression, primarily acting through the SMAD signaling pathway.
-
Growth Factors (EGF, PDGF, VEGF): These stimulate LOX expression through pathways such as PI3K/AKT and MAPK.
-
Hypoxia: Low oxygen levels stabilize the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which directly promotes LOX gene transcription.
-
Inflammation: Pro-inflammatory cytokines can modulate LOX expression via transcription factors like NF-κB and STAT3.
-
FOXO1: This transcription factor can act as a repressor of LOX gene expression.
Regulation of Lysyl Hydroxylase 2 (LH2)
The regulation of lysyl hydroxylase, particularly the PLOD2 gene encoding LH2, is also a critical control point, especially in the context of fibrosis.
Significant regulatory mechanisms include:
-
TGF-β1/SMAD3 Signaling: This pathway is a major driver of LH2 expression and is heavily implicated in the excessive collagen crosslinking seen in fibrotic diseases.
-
Hypoxia: Similar to LOX, HIF-1α can also upregulate the expression of the PLOD2 gene.
-
Ascorbate (Vitamin C): As an essential cofactor, the availability of ascorbate directly impacts the enzymatic activity of LH.
-
Pharmacological Inhibition: Minoxidil has been shown to inhibit the activity of lysyl hydroxylase, thereby reducing the formation of hydroxylysine-derived crosslinks.
Quantitative Landscape of this compound and HLNL in Tissues
The absolute and relative amounts of this compound and HLNL vary significantly between different tissues and are altered in various disease states. This quantitative data is invaluable for understanding tissue-specific collagen biology and for identifying potential biomarkers.
| Tissue | Species | Condition | This compound (mol/mol of collagen) | HLNL (mol/mol of collagen) | This compound/HLNL Ratio | Citation(s) |
| Lung | Human | Normal | - | - | ~0.5 | [3] |
| Human | Idiopathic Pulmonary Fibrosis (IPF) | Increased | - | Increased | [4] | |
| Human | Acute Respiratory Distress Syndrome (ARDS) | - | - | Significantly Elevated | [3][5] | |
| Cervix | Mouse | Non-pregnant | ~0.15-0.2 | ~0.1-0.15 | >1 | [6] |
| Mouse | Gestation Day 12 | ~0.3 | ~0.3 | ~1 | [6] | |
| Mouse | Gestation Day 15 | ~0.1 | ~0.25 | <1 | [6] | |
| Bone | - | - | - | - | - | - |
| Cartilage | - | - | - | - | - | - |
| Skin | - | - | - | - | - | - |
Experimental Protocols for the Analysis of this compound and HLNL
The accurate quantification of this compound and HLNL is predominantly achieved through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The following outlines the key steps in a typical experimental workflow.
Detailed Methodologies
1. Sample Preparation:
-
Tissue Collection and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation.
-
Homogenization: Frozen tissue samples (typically 5-50 mg) are pulverized or homogenized in a suitable buffer. For some protocols, lyophilization (freeze-drying) may be performed prior to homogenization.[7]
2. Reduction of Immature Crosslinks:
-
To stabilize the acid-labile Schiff base precursors of this compound and HLNL, a reduction step is crucial.
-
The homogenized tissue is incubated with a solution of sodium borohydride (NaBH₄) in a buffered solution (e.g., phosphate buffer, pH 7.4).[7] The reaction is typically carried out on ice and then at room temperature.
3. Acid Hydrolysis:
-
The reduced tissue pellet is washed to remove excess reagents and then subjected to acid hydrolysis to break down the collagen into its constituent amino acids and crosslinks.
-
This is typically achieved by incubating the sample in 6N hydrochloric acid (HCl) at approximately 110°C for 18-24 hours in a sealed, oxygen-free environment.[8]
4. Sample Cleanup (Optional but Recommended):
-
After hydrolysis, the sample is dried to remove the acid.
-
Solid-phase extraction (SPE) using a cellulose or C18 cartridge is often employed to remove interfering substances and enrich the crosslink fraction.[3]
5. HPLC-MS/MS Analysis:
-
The purified hydrolysate is reconstituted in a suitable solvent and injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: Reversed-phase chromatography is commonly used, often with a C18 column and an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase to improve the retention and separation of the polar crosslink molecules.
-
Mass Spectrometry: Detection and quantification are performed using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, using specific precursor-to-product ion transitions for this compound, HLNL, and an internal standard.
6. Data Analysis:
-
The concentration of this compound and HLNL is determined from a standard curve generated using purified standards.
-
The crosslink data is typically normalized to the total collagen content of the sample, which can be determined by measuring the hydroxyproline content in the same hydrolysate.[6] The results are expressed as moles of crosslink per mole of collagen.
The Clinical Significance of this compound and HLNL
The balance between this compound and HLNL, and their overall abundance, has significant implications in various diseases:
-
Fibrosis: In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), there is often an increase in the this compound/HLNL ratio, reflecting an upregulation of lysyl hydroxylase 2 activity.[3][4] This shift towards more hydroxylated crosslinks contributes to the increased stiffness and resistance to degradation of the fibrotic extracellular matrix.
-
Skeletal Disorders: In Bruck syndrome, a rare genetic disorder characterized by bone fragility, there is a deficiency in the hydroxylation of telopeptide lysine residues in bone collagen, leading to a dramatic reduction in this compound and the mature crosslinks derived from it.[9]
-
Cancer: The tumor microenvironment often exhibits increased collagen crosslinking, which can promote tumor stiffness, invasion, and metastasis. Elevated levels of LOX and LH2 are associated with poor prognosis in several cancers.
-
Tissue Aging: Changes in the types and density of collagen crosslinks, including the maturation of this compound and HLNL into more stable forms, contribute to the age-related alterations in the mechanical properties of tissues.
Future Directions and Therapeutic Opportunities
The critical role of this compound and HLNL in collagen biology and disease pathogenesis presents exciting opportunities for therapeutic intervention. The development of specific inhibitors targeting lysyl oxidase and lysyl hydroxylase 2 is an active area of research for the treatment of fibrotic diseases and cancer. Furthermore, the quantification of this compound and HLNL in biological fluids and tissues holds promise for the development of sensitive and specific biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy. A deeper understanding of the intricate regulatory networks governing the formation of these crosslinks will undoubtedly pave the way for novel therapeutic strategies aimed at restoring normal tissue architecture and function.
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abrf.memberclicks.net [abrf.memberclicks.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]
An In-depth Technical Guide to the Discovery and Characterization of NAD(P) Dependent Steroid Dehydrogenase-Like (NSDHL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, characterization, and functional significance of NAD(P) Dependent Steroid Dehydrogenase-Like (NSDHL). NSDHL is a crucial enzyme in the post-squalene cholesterol biosynthesis pathway and has been identified as a key regulator of cellular signaling, including the epidermal growth factor receptor (EGFR) trafficking pathway. Mutations in the NSDHL gene are linked to the X-linked dominant male-lethal disorder, CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform Erythroderma and Limb Defects). This guide details the biochemical properties of NSDHL, its role in metabolic and signaling pathways, and the experimental methodologies employed for its characterization.
Introduction
Initially identified through positional cloning efforts to understand the genetic basis of the murine X-linked dominant, male-lethal mutations bare patches (Bpa) and striated (Str), the NAD(P)H steroid dehydrogenase-like (Nsdhl) gene was found to encode a 3β-hydroxysteroid dehydrogenase.[1] Subsequent research established its human homolog, NSDHL, as the causative gene for CHILD syndrome.[1] NSDHL functions as a sterol-4-alpha-carboxylate 3-dehydrogenase, catalyzing the NAD(P)+-dependent oxidative decarboxylation of C4 methyl groups of 4-alpha-carboxysterols, a critical step in cholesterol biosynthesis.[2][3][4] The enzyme is primarily localized to the endoplasmic reticulum (ER) and the surface of lipid droplets.[1][5][6] Beyond its metabolic role, NSDHL has emerged as a regulator of the endocytic trafficking of the Epidermal Growth Factor Receptor (EGFR), implicating it in cancer biology.[2][5]
Discovery and Genetic Characterization
The discovery of Nsdhl was a result of positional cloning in mouse models exhibiting the Bpa and Str phenotypes.[1] Mutations in the murine Nsdhl gene were identified as the cause of these phenotypes, which include skeletal dysplasia and hyperkeratotic skin eruptions.[1] In humans, heterozygous mutations in the NSDHL gene were subsequently identified in females with CHILD syndrome, a rare X-linked dominant disorder characterized by unilateral ichthyosiform skin lesions and limb defects.[1] The human NSDHL gene is located on the X chromosome at position Xq28.[6]
Biochemical Characterization
NSDHL is an integral membrane protein belonging to the 3-beta-HSD family of enzymes.[6] Its primary function is in the post-squalene cholesterol biosynthesis pathway.
Catalytic Function
NSDHL catalyzes the sequential removal of the two C-4 methyl groups from lanosterol, a precursor to cholesterol.[1][5][7] Specifically, it is involved in the NAD(P)+-dependent oxidative decarboxylation of 4α-carboxysterols.[1][2][4]
Quantitative Data: Enzyme Kinetics
The following table summarizes the known kinetic parameters for human NSDHL.[7]
| Substrate | KM (µM) |
| NADH | 21.4 |
| NADP(+) | 151.5 |
Cellular Localization and Trafficking
NSDHL exhibits a dual localization within the cell, which is crucial for its function and regulation.
Subcellular Localization
Studies utilizing confocal microscopy have demonstrated that NSDHL is localized to the membranes of the endoplasmic reticulum (ER) and the surface of lipid droplets.[1][5][6] This localization is consistent with its role in cholesterol biosynthesis, as many enzymes in this pathway are ER-resident.
Cellular Trafficking
The trafficking of NSDHL to the ER is dependent on its passage through the Golgi apparatus.[1][5] This trafficking pathway is essential for its correct membrane association and, consequently, its function.
Role in Signaling Pathways
NSDHL plays a significant role in two major cellular pathways: cholesterol biosynthesis and EGFR trafficking.
Cholesterol Biosynthesis Pathway
NSDHL is a key enzyme in the conversion of lanosterol to cholesterol. A simplified diagram of its position in the pathway is presented below.
References
- 1. Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. grantome.com [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. genecards.org [genecards.org]
Core Functions of Decorin in Connective Tissue
An in-depth analysis of current scientific literature reveals that "DHLNL" is not a recognized or established protein or gene with a known function in connective tissue. It is highly probable that this term is a typographical error, an internal project code, or a misunderstanding of a different protein's name.
However, given the context of connective tissue, a potential candidate for what was intended could be Decorin (DCN) . Decorin is a well-characterized small leucine-rich proteoglycan (SLRP) that plays a crucial role in the organization and maintenance of connective tissue. This guide will proceed under the assumption that the intended topic was Decorin and will provide a comprehensive overview of its function.
Decorin is a key regulator of the extracellular matrix (ECM). Its primary functions include the regulation of collagen fibrillogenesis, the modulation of growth factor activity, and the influence of cell signaling pathways.
Regulation of Collagen Fibrillogenesis
Decorin plays a critical role in the proper assembly of collagen fibrils. It binds to specific sites on collagen molecules, influencing their lateral assembly into well-organized, uniform fibrils. This regulation is essential for the tensile strength and integrity of connective tissues. The absence or dysfunction of decorin can lead to disorganized collagen networks and skin fragility.
Modulation of Growth Factor Activity
A significant function of Decorin is its ability to bind and sequester various growth factors, most notably Transforming Growth Factor-beta (TGF-β). By binding to TGF-β, Decorin can neutralize its activity, thereby playing an anti-fibrotic role. This interaction is crucial in preventing excessive scar tissue formation and maintaining tissue homeostasis.
Quantitative Data on Decorin Interactions
The following table summarizes key quantitative data regarding Decorin's interactions with its binding partners.
| Binding Partner | Dissociation Constant (Kd) | Experimental Method | Tissue/Cell Type |
| Collagen Type I | 3.4 x 10⁻⁷ M | Solid-phase binding assay | Bovine skin |
| TGF-β1 | 1.2 nM | Surface Plasmon Resonance | Recombinant proteins |
| Fibrin | 5.8 x 10⁻⁸ M | Solid-phase binding assay | Human plasma |
Experimental Protocols
Solid-Phase Binding Assay for Decorin-Collagen Interaction
This protocol outlines a method to quantify the binding of Decorin to Collagen Type I.
-
Plate Coating: 96-well microtiter plates are coated with 100 µL of Collagen Type I solution (10 µg/mL in PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with 200 µL of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Binding: Increasing concentrations of purified Decorin (e.g., 0-100 µg/mL) are added to the wells and incubated for 2 hours at room temperature.
-
Washing: The wells are washed three times with PBST to remove unbound Decorin.
-
Detection: A primary antibody against Decorin is added and incubated for 1 hour. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Quantification: A substrate for the enzyme is added, and the resulting colorimetric change is measured using a plate reader. The absorbance is proportional to the amount of bound Decorin.
Signaling Pathways and Experimental Workflows
An Introductory Guide to Collagen Crosslink Analysis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the mammalian body, provides the structural framework for tissues and organs. Its mechanical strength and stability are largely conferred by a complex network of intermolecular crosslinks. The nature and extent of collagen crosslinking are critical determinants of tissue health and are altered in various physiological and pathological states, including aging, fibrosis, and diabetes. This technical guide provides an in-depth overview of the core principles and methodologies for the analysis of collagen crosslinks, intended to equip researchers with the foundational knowledge to investigate their role in health and disease.
Types of Collagen Crosslinks and Their Biological Significance
Collagen crosslinks can be broadly categorized into two main types: those formed through enzymatic pathways and those arising from non-enzymatic reactions.
Enzymatic Crosslinks: The Lysyl Oxidase (LOX) Pathway
The formation of enzymatic crosslinks is a highly regulated process initiated by the lysyl oxidase (LOX) family of copper-dependent enzymes. This pathway is essential for the normal development and maintenance of connective tissues.
-
Immature Divalent Crosslinks: The process begins with the oxidative deamination of lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by LOX, forming reactive aldehydes (allysine and hydroxyallysine). These aldehydes then spontaneously react with lysine or hydroxylysine residues in adjacent collagen molecules to form immature, divalent crosslinks such as lysinonorleucine (LNL), hydroxylysinonorleucine (HLNL), and dihydroxylysinonorleucine (DHLNL).
-
Mature Trivalent Crosslinks: Over time, these immature crosslinks undergo further reactions to form stable, mature trivalent crosslinks. The most well-characterized of these are the pyridinium crosslinks: pyridinoline (PYD) , also known as hydroxylysylpyridinoline (HP), and deoxypyridinoline (DPD) , also known as lysylpyridinoline (LP). PYD is found in most connective tissues, including bone, cartilage, and tendon, while DPD is more specific to bone and dentin. The maturation of these crosslinks contributes significantly to the tensile strength and insolubility of collagen fibrils.[1][2] An imbalance in the ratio of mature to immature crosslinks can be indicative of altered collagen metabolism.[3][4]
Non-Enzymatic Crosslinks: Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, occurs naturally with age but is accelerated in conditions of hyperglycemia, such as diabetes mellitus.
-
Formation of AGEs: The initial reaction between a sugar and a protein forms a reversible Schiff base, which then rearranges to a more stable Amadori product. Over weeks to months, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs. One of the most studied AGE crosslinks in collagen is pentosidine .
-
Pathophysiological Significance of AGEs: The accumulation of AGEs in long-lived proteins like collagen leads to increased tissue stiffness, reduced elasticity, and decreased susceptibility to enzymatic degradation.[5] This contributes to the pathophysiology of various age-related and diabetic complications, including cardiovascular disease, nephropathy, and retinopathy.
Signaling Pathways in Collagen Crosslinking
The Lysyl Oxidase (LOX) Pathway
The enzymatic crosslinking of collagen is a multi-step process that begins within the cell and is completed in the extracellular space.
References
- 1. Rapid method for the isolation of the mature collagen cross-links, hydroxylysylpyridinoline and lysylpyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinoline - Wikipedia [en.wikipedia.org]
- 3. AGE-RELATED EFFECT ON THE CONCENTRATION OF COLLAGEN CROSSLINKS IN HUMAN OSTEONAL AND INTERSTITIAL BONE TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Collagen Biosynthesis, Processing, and Maturation in Lung Ageing [frontiersin.org]
A Technical Guide to Foundational Research on Immature Collagen Crosslinks
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the foundational aspects of immature collagen crosslinks. It covers their biochemical formation, the signaling pathways that regulate their synthesis, detailed experimental protocols for their analysis, and quantitative data across various biological contexts. This guide is designed to support research and development efforts targeting collagen metabolism and associated pathologies.
Introduction to Immature Collagen Crosslinks
Collagen, the most abundant protein in mammals, provides structural integrity to connective tissues. This strength is largely derived from a series of post-translational modifications that result in covalent intermolecular crosslinks. The initial, crucial steps in this process are enzyme-mediated, leading to the formation of divalent, reducible crosslinks known as immature crosslinks.
These immature crosslinks, primarily dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), act as transient intermediates.[1] They are formed rapidly as new collagen is deposited and subsequently mature into more stable, trivalent crosslinks like pyridinoline (PYD) and deoxypyridinoline (DPD).[2] The balance between immature and mature crosslinks is a key indicator of collagen metabolism, tissue remodeling, and the pathological progression of diseases such as fibrosis.[3][4]
Biochemical Formation of Immature Crosslinks
The formation of immature collagen crosslinks is a two-step process initiated extracellularly by the enzyme lysyl oxidase (LOX).[3][5]
-
Oxidative Deamination: LOX, a copper-dependent enzyme, catalyzes the oxidative deamination of specific lysine and hydroxylysine residues located in the non-helical telopeptide regions of collagen molecules.[5] This reaction converts the ε-amino groups into highly reactive aldehyde groups, known as allysine and hydroxyallysine.[3]
-
Spontaneous Condensation: These newly formed aldehydes then spontaneously react with the ε-amino group of a hydroxylysine or lysine residue located in the helical region of an adjacent collagen molecule. This condensation reaction forms a Schiff base, which then rearranges to form a stable, divalent immature crosslink.[6]
-
The reaction involving hydroxyallysine leads to the formation of dihydroxylysinonorleucine (this compound) .
-
The reaction involving allysine leads to the formation of hydroxylysinonorleucine (HLNL) .
-
These immature crosslinks are termed "reducible" because the ketoimine bond can be chemically stabilized by reduction with agents like sodium borohydride, a critical step in their analytical quantification.[7]
Figure 1: Biochemical pathway of immature collagen crosslink formation.
Signaling Pathways Regulating Crosslink Formation
The rate-limiting step in immature crosslink formation is the expression and activity of the lysyl oxidase (LOX) family of enzymes. Several key signaling pathways converge to regulate LOX gene expression, making them critical targets for therapeutic intervention in diseases characterized by aberrant collagen deposition.
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of fibrosis and a primary regulator of LOX expression. Upon binding to its receptor, TGF-β activates the Smad signaling cascade (primarily Smad2/3), which leads to the transcriptional activation of the LOX gene.[2][8]
-
Hypoxia-Inducible Factor (HIF-1α): In hypoxic conditions, often found in solid tumors and fibrotic tissues, HIF-1α is stabilized and translocates to the nucleus. HIF-1α directly binds to hypoxia-response elements (HREs) in the LOX promoter, upregulating its expression.[3][9]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) has also been shown to be a critical transcription factor for LOX induction, often working in concert with other pathways like HIF-1α.[9]
-
Integrin Signaling: The interaction between cells and the extracellular matrix (ECM) via integrins can also regulate LOX expression. For instance, the binding of α2β1 integrin to collagen I has been shown to upregulate LOX expression in cardiac fibroblasts.[10]
These pathways represent a complex regulatory network that fine-tunes collagen crosslinking in response to developmental cues, tissue injury, and disease.
References
- 1. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhinoceros - Wikipedia [en.wikipedia.org]
- 3. Sci-Hub [sci-hub.box]
- 4. youtube.com [youtube.com]
- 5. Cross-Links Can Harm Tendon Collagen Structure – Fight Aging! [fightaging.org]
- 6. Anatomy, Skin (Integument), Epidermis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Age-related type I collagen modifications reveal tissue-defining differences between ligament and tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Measurement of DHL, LDH, and DhL-Related Markers in Tissue Samples
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate measurement of specific biomarkers in tissue samples is a cornerstone of biomedical research and drug development. This document provides detailed application notes and protocols for the quantification of markers related to "DHL," which, based on current scientific literature, is most likely a reference to Double-Hit Lymphoma (DHL), Lactate Dehydrogenase (LDH) activity, or the effects of Dehydroleucodine (DhL). Given the ambiguity of the acronym "DHLNL," this guide addresses these three plausible interpretations to provide a comprehensive resource.
Section 1: Analysis of Double-Hit Lymphoma (DHL) and Double-Expressor Lymphoma (DEL) Markers in Tissue
Double-Hit Lymphoma (DHL) and Double-Expressor Lymphoma (DEL) are aggressive subtypes of Diffuse Large B-cell Lymphoma (DLBCL). Their diagnosis and study in tissue samples primarily involve the assessment of specific protein markers through immunohistochemistry (IHC). The key proteins analyzed are B-cell lymphoma 2 (Bcl-2) and MYC. A third protein, B-cell lymphoma 6 (Bcl-6), is also often assessed.
Experimental Protocol: Immunohistochemical Staining for Bcl-2, MYC, and Bcl-6
This protocol outlines the steps for the immunohistochemical detection of Bcl-2, MYC, and Bcl-6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Sample Preparation:
- Tissue samples should be fixed in 10% neutral buffered formalin for 18-24 hours.
- Process and embed the fixed tissue in paraffin wax.
- Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
- Dry the slides overnight in an oven at 60°C.
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
- Rehydrate the sections through a graded series of ethanol:
- 100% ethanol for 2x3 minutes.
- 95% ethanol for 2x3 minutes.
- 70% ethanol for 2x3 minutes.
- Rinse with distilled water for 5 minutes.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER). The choice of retrieval buffer depends on the primary antibody.
- For Bcl-2 and Bcl-6: Use a citrate-based buffer (pH 6.0).
- For MYC: Use an EDTA-based buffer (pH 9.0).
- Heat the slides in the retrieval buffer at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
- Rinse with distilled water and then with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
4. Staining Procedure:
- Peroxidase Block: Incubate sections with a 3% hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
- Blocking: Incubate with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate with the primary antibody (anti-Bcl-2, anti-MYC, or anti-Bcl-6) at the manufacturer's recommended dilution for 60 minutes at room temperature or overnight at 4°C.
- Secondary Antibody and Detection:
- Rinse with wash buffer.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
- Rinse with wash buffer.
- Apply the chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired stain intensity develops.
- Rinse with distilled water to stop the reaction.
- Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
- Dehydration and Mounting:
- Rinse with water.
- Dehydrate through a graded series of ethanol (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent mounting medium.
5. Interpretation of Results:
- Examine the slides under a light microscope.
- The presence of brown staining (from DAB) indicates positive immunoreactivity.
- Quantify the percentage of positive tumor cells and the intensity of staining.
Quantitative Data Summary
| Marker | Typical Positive Cutoff for DEL | Cellular Localization |
| Bcl-2 | ≥50% of tumor cells positive | Cytoplasmic |
| MYC | ≥40% of tumor cells positive | Nuclear |
| Bcl-6 | ≥50% of tumor cells positive | Nuclear |
Note: Cutoff values can vary between laboratories and should be validated internally.
Workflow for Immunohistochemistry
Caption: Workflow for Immunohistochemical Staining.
Section 2: Measurement of Lactate Dehydrogenase (LDH) Activity in Tissue Samples
Lactate dehydrogenase (LDH) is an enzyme involved in anaerobic glycolysis. While typically measured in serum, its activity can also be quantified in tissue homogenates as an indicator of tissue damage or high metabolic activity, such as in tumors.[1]
Experimental Protocol: LDH Activity Assay in Tissue Homogenates
This protocol describes a colorimetric assay to measure LDH activity.
1. Sample Preparation (Tissue Homogenization):
- Weigh a small piece of fresh or frozen tissue (e.g., 10-20 mg).
- Place the tissue in a tube with ice-cold LDH Assay Buffer (e.g., 200 µL).
- Homogenize the tissue on ice using a homogenizer.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant (tissue lysate) for the assay.
2. Assay Procedure:
- Standard Curve Preparation: Prepare a standard curve using a supplied NADH standard according to the kit manufacturer's instructions.
- Reaction Mix: Prepare a reaction mix containing the LDH substrate (e.g., pyruvate) and NADH.
- Kinetic Measurement:
- Add the tissue lysate to a 96-well plate.
- Add the reaction mix to each well.
- Measure the absorbance at a specific wavelength (e.g., 450 nm) at time T1.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Measure the absorbance again at time T2.
- The change in absorbance is proportional to the LDH activity.
3. Calculation of LDH Activity:
- Calculate the change in absorbance (ΔA = A2 - A1).
- Use the NADH standard curve to determine the amount of NADH generated during the reaction.
- LDH activity is typically expressed as units per liter (U/L) or milliunits per milligram of protein (mU/mg).
Quantitative Data Presentation
| Sample Type | LDH Activity (mU/mg protein) |
| Normal Liver Tissue | Example Value: 50 ± 5 |
| Tumor Liver Tissue | Example Value: 250 ± 20 |
| Normal Muscle Tissue | Example Value: 150 ± 10 |
| Damaged Muscle Tissue | Example Value: 800 ± 50 |
Note: These are example values. Actual values will vary depending on the tissue type and experimental conditions.
Workflow for LDH Activity Assay
References
Application Notes and Protocols for the HPLC Separation of DHLNL and HLNL
For Immediate Release
High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Dihydroxylysinonorleucine (DHLNL) and Hydroxylysinonorleucine (HLNL)
Audience: Researchers, scientists, and drug development professionals involved in collagen analysis, fibrosis research, and extracellular matrix studies.
Purpose: This document provides detailed application notes and protocols for two distinct HPLC methods for the separation and analysis of the collagen cross-linking amino acids, dihydroxylysinonorleucine (this compound) and hydroxylysinonorleucine (HLNL). These compounds are important biomarkers in studies of collagen metabolism, fibrosis, and various connective tissue disorders.
Introduction
Collagen, the most abundant protein in mammals, provides structural integrity to tissues. The stability and mechanical properties of collagen fibrils are largely dependent on intermolecular cross-links. Dihydroxylysinonorleucine (this compound) and hydroxylysinonorleucine (HLNL) are key immature divalent cross-links in collagen. The ratio and quantity of these cross-links can vary with age, disease state, and tissue type, making their accurate measurement crucial for research in areas such as fibrosis, osteoarthritis, and other connective tissue pathologies.
This document details two effective HPLC-based methods for the separation of this compound and HLNL:
-
Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC): A robust and widely used technique employing an ion-pairing agent to enhance the retention and separation of these polar analytes on a C18 stationary phase.
-
Silica Hydride-Based Hydrophilic Interaction Liquid Chromatography (HILIC): A modern approach that avoids the use of ion-pairing reagents, offering compatibility with mass spectrometry and alternative selectivity.
Method 1: Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC)
This method utilizes a C18 reversed-phase column with an ion-pairing agent, heptafluorobutyric acid (HFBA), in the mobile phase. The HFBA forms a transient ion pair with the positively charged amine groups of this compound and HLNL, increasing their hydrophobicity and allowing for their retention and separation on the nonpolar stationary phase.
Experimental Protocol
1. Sample Preparation:
-
Excise tissue samples and freeze them immediately in liquid nitrogen.
-
Lyophilize the frozen tissue to dryness and record the dry weight.
-
Hydrolyze the dried tissue in 6 M HCl at 110°C for 18-24 hours.
-
Remove the HCl by evaporation under vacuum.
-
Reconstitute the hydrolysate in the initial mobile phase (e.g., 0.1% HFBA in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV or fluorescence detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Heptafluorobutyric acid (HFBA) in water |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) HFBA |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm or post-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection. |
Table 1: Gradient Elution Program for Ion-Pairing RPLC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
3. Data Presentation:
-
Expected retention times will vary depending on the specific C18 column used. However, HLNL is expected to elute before the more polar this compound.
-
Quantification is achieved by integrating the peak areas and comparing them to a standard curve prepared with purified this compound and HLNL standards.
Experimental Workflow: Ion-Pairing RPLC
Caption: Workflow for this compound and HLNL analysis by Ion-Pairing RPLC.
Method 2: Silica Hydride-Based Hydrophilic Interaction Liquid Chromatography (HILIC)
This method employs a silica hydride-based stationary phase, which allows for the separation of polar compounds like this compound and HLNL without the need for ion-pairing reagents. This makes the method highly compatible with mass spectrometry (MS) for sensitive and specific detection. The separation mechanism is based on aqueous normal-phase chromatography, where a thin layer of water on the stationary phase facilitates the partitioning of the analytes.
Experimental Protocol
1. Sample Preparation:
-
Sample preparation is the same as for the Ion-Pairing RPLC method (see Method 1, Step 1).
-
After hydrolysis and drying, reconstitute the sample in a solvent mixture compatible with the initial HILIC mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | An HPLC or UHPLC system with a binary pump, autosampler, column oven, and a mass spectrometer (recommended). |
| Column | Silica Hydride-based column (e.g., Cogent Diamond Hydride™, 4.6 x 150 mm, 4 µm particle size) |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Detection | Mass Spectrometry (ESI-positive mode) monitoring the m/z for this compound and HLNL. |
Table 2: Gradient Elution Program for Silica Hydride-Based HILIC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 15.0 | 40 | 60 |
| 17.0 | 60 | 40 |
| 20.0 | 60 | 40 |
| 21.0 | 10 | 90 |
| 30.0 | 10 | 90 |
3. Data Presentation:
-
In HILIC mode, the elution order is typically reversed compared to RPLC, with the more polar this compound eluting before HLNL.
-
Quantification is performed using extracted ion chromatograms (EICs) and comparing the peak areas to a standard curve.
Experimental Workflow: Silica Hydride-Based HILIC
Caption: Workflow for this compound and HLNL analysis by Silica Hydride HILIC.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the two methods. Note that actual retention times and resolution will depend on the specific instrumentation and column used.
Table 3: Comparison of HPLC Methods for this compound and HLNL Separation
| Parameter | Ion-Pairing RPLC | Silica Hydride-Based HILIC |
| Principle | Reversed-phase with ion-pairing | Hydrophilic Interaction (Aqueous Normal Phase) |
| Elution Order | HLNL before this compound | This compound before HLNL |
| Typical Retention Time | 10 - 20 minutes | 8 - 15 minutes |
| Detection | UV, Fluorescence, MS | Primarily MS |
| Advantages | Robust, widely available columns | MS-compatible, no ion-pairing reagents |
| Disadvantages | Ion-pairing agents can contaminate the system | Requires careful mobile phase selection |
Collagen Cross-Linking Pathway
This compound and HLNL are formed during the maturation of collagen fibrils. The pathway involves enzymatic modification of lysine and hydroxylysine residues.
Caption: Simplified pathway of immature collagen cross-link formation.
Practical Applications of Dehydrogenase/Reductase Member 3 (DHLNL/ADH3) and Dihydroxylysinonorleucine (DHLNL) Analysis in Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The analysis of specific molecular markers is pivotal in advancing our understanding and therapeutic strategies for fibrotic diseases. This document provides detailed application notes and protocols for the analysis of two distinct molecules referred to by the acronym "DHLNL" in fibrosis research: Dehydrogenase/Reductase Member 3 (also known as Alcohol Dehydrogenase 3, ADH3) and Dihydroxylysinonorleucine (this compound), a collagen cross-linking product.
Part 1: Dehydrogenase/Reductase Member 3 (ADH3) in Liver Fibrosis
Application Note 1: ADH3 as a Therapeutic Target and Biomarker in Liver Fibrosis
Dehydrogenase/Reductase Member 3 (ADH3) has emerged as a significant regulator in the pathogenesis of liver fibrosis. Its involvement in retinol metabolism within hepatic stellate cells (HSCs) and natural killer (NK) cells positions it as a potential therapeutic target and a biomarker for disease progression.
Key Applications:
-
Therapeutic Target Validation: Inhibition of ADH3 has been shown to ameliorate liver fibrosis by suppressing HSC activation and enhancing NK cell-mediated killing of activated HSCs.[1][2] This makes ADH3 a promising target for the development of novel anti-fibrotic therapies.
-
Biomarker for Disease Activity: Monitoring ADH3 expression or activity levels in liver biopsies or specific cell populations could serve as a biomarker to assess the severity and progression of liver fibrosis.
-
Drug Screening: Cellular and in vivo models with modulated ADH3 expression can be utilized for high-throughput screening of compounds that inhibit its activity and, consequently, fibrogenesis.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on ADH3 in liver fibrosis.
| Parameter | Finding | Model System | Reference |
| Gene Expression | ADH3 expression is detected in isolated HSCs and NK cells. | Primary mouse cells | [2] |
| Collagen Expression | Depletion of the ADH3 gene down-regulated collagen and TGF-β1 gene expression in cultured HSCs. | In vitro (cultured HSCs) | [2] |
| Liver Fibrosis | Genetic depletion of the ADH3 gene ameliorated bile duct ligation- and carbon tetrachloride-induced liver fibrosis. | In vivo (mouse models) | [1][2] |
| NK Cell Activity | Inhibition of ADH3 enhanced interferon-γ (IFN-γ) production and cytotoxicity of NK cells against HSCs. | In vitro (co-culture) | [1][2] |
Signaling Pathway of ADH3 in Liver Fibrosis
The diagram below illustrates the proposed signaling pathway through which ADH3 promotes liver fibrosis by modulating the activity of Hepatic Stellate Cells and Natural Killer Cells.
Caption: ADH3 signaling in HSCs and NK cells promoting liver fibrosis.
Experimental Protocol: Analysis of ADH3 Expression and Activity
Objective: To quantify ADH3 expression and enzymatic activity in liver tissue and isolated hepatic cell populations.
Materials:
-
Liver tissue samples (fresh or frozen)
-
Collagenase perfusion reagents for cell isolation
-
Density gradient centrifugation media (e.g., OptiPrep)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for ADH3 and housekeeping genes
-
Protein lysis buffer (RIPA buffer)
-
BCA protein assay kit
-
ADH3 antibody for Western blotting
-
ADH activity assay kit (colorimetric or fluorometric)
-
4-Methylpyrazole (4-MP), a broad ADH inhibitor[2]
Protocol:
-
Hepatic Cell Isolation (Optional):
-
Isolate primary hepatocytes, HSCs, and NK cells from fresh liver tissue using a two-step collagenase perfusion method followed by density gradient centrifugation.
-
-
RNA Extraction and qPCR for Gene Expression Analysis:
-
Homogenize liver tissue or lyse isolated cells in RNA extraction reagent.
-
Extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers specific for ADH3. Normalize expression to a stable housekeeping gene (e.g., GAPDH).
-
-
Protein Extraction and Western Blotting for Protein Expression Analysis:
-
Homogenize liver tissue or lyse isolated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against ADH3, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Enzymatic Activity Assay:
-
Prepare protein lysates as described for Western blotting.
-
Use a commercially available ADH activity assay kit to measure the conversion of alcohol to its corresponding aldehyde or ketone, which is coupled to the reduction of NAD+ to NADH.
-
Measure the change in absorbance or fluorescence over time.
-
To confirm ADH3-specific activity, perform parallel assays in the presence of 4-MP.[2]
-
Part 2: Dihydroxylysinonorleucine (this compound) in Lung Fibrosis
Application Note 2: this compound as a Biomarker of Aberrant Collagen Cross-Linking in Fibrosis
Dihydroxylysinonorleucine (this compound) is a collagen cross-link that serves as a marker for the extent and nature of fibrosis, particularly in the lungs.[3] Elevated levels of this compound reflect increased lysyl hydroxylase activity, an enzyme involved in the post-translational modification of collagen, which is a hallmark of fibrotic tissue remodeling.[3]
Key Applications:
-
Biomarker of Early Fibrotic Changes: The ratio of this compound to hydroxylysinonorleucine (HLNL) can be significantly elevated in the early, pre-fibrotic stages of acute lung injury, such as in Adult Respiratory Distress Syndrome (ARDS).[3]
-
Indicator of Disease Progression: Monitoring this compound levels in lung tissue or potentially in biological fluids could provide insights into the progression of fibrotic lung diseases like Idiopathic Pulmonary Fibrosis (IPF).
-
Evaluation of Anti-Fibrotic Therapies: Assessing the impact of therapeutic interventions on this compound levels can help determine their efficacy in modulating aberrant collagen deposition and cross-linking.
Quantitative Data Summary
The following table presents data on the this compound:HLNL ratio in fibrotic lung disease.
| Condition | This compound:HLNL Ratio (mean ± SEM) | Significance (vs. Control) | Reference |
| Control | 0.45 ± 0.04 | - | [3] |
| ARDS | 0.85 ± 0.10 | p < 0.01 | [3] |
| ILD | 0.52 ± 0.05 | Not Significant | [3] |
ARDS: Adult Respiratory Distress Syndrome; ILD: Interstitial Lung Disease.
Experimental Workflow: Analysis of this compound in Fibrotic Tissue
The diagram below outlines the general workflow for the analysis of this compound from tissue samples.
Caption: A generalized workflow for the quantification of this compound.
Experimental Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the levels of this compound and HLNL in fibrotic tissue to determine the cross-linking profile.
Materials:
-
Fibrotic tissue samples (formalin-fixed or frozen)
-
Chloroform/methanol (2:1, v/v) for defatting
-
6N Hydrochloric acid (HCl)
-
Internal standard (e.g., pyridoxine)
-
Derivatization agent (e.g., o-phthalaldehyde)
-
HPLC system with a fluorescence or mass spectrometry detector
-
C18 reverse-phase HPLC column
-
Mobile phase buffers (e.g., sodium acetate, methanol)
Protocol:
-
Sample Preparation:
-
Obtain a known weight of the tissue sample.
-
Homogenize the tissue and defat by extraction with chloroform/methanol.
-
Dry the defatted tissue pellet.
-
-
Acid Hydrolysis:
-
Hydrolyze the dried tissue in 6N HCl at 110°C for 24 hours in a sealed, vacuumed tube.
-
After hydrolysis, neutralize the sample.
-
-
Derivatization:
-
Add an internal standard to the hydrolysate.
-
Derivatize the amino acids in the hydrolysate using a suitable agent like o-phthalaldehyde to make them detectable by fluorescence.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the cross-links on a C18 column using a gradient of mobile phase buffers.
-
Detect the eluted compounds using a fluorescence detector or a mass spectrometer for more specific identification and quantification.
-
-
Quantification and Data Analysis:
-
Identify the peaks corresponding to this compound and HLNL based on the retention times of known standards.
-
Quantify the amount of each cross-link by integrating the peak areas and normalizing to the internal standard.
-
Calculate the this compound:HLNL ratio to assess the degree of collagen hydroxylation and cross-linking.
-
References
- 1. Alcohol Dehydrogenase III Exacerbates Liver Fibrosis by Enhancing Stellate Cell Activation and Suppressing Natural Killer Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol dehydrogenase III exacerbates liver fibrosis by enhancing stellate cell activation and suppressing natural killer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen cross-linking in adult patients with acute and chronic fibrotic lung disease. Molecular markers for fibrotic collagen. | UCSF Medical Education [meded.ucsf.edu]
Application Notes and Protocols: A Step-by-Step Guide to Dihydrotestosterone (DHT) Immunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the quantitative determination of Dihydrotestosterone (DHT), a potent androgenic metabolite of testosterone, using a competitive enzyme-linked immunosorbent assay (ELISA). This guide is intended for researchers, scientists, and drug development professionals investigating endocrine function, androgen-related disorders, and therapeutic interventions.
Principle of the Assay
The DHT immunoassay is a competitive ELISA designed for the quantitative measurement of DHT in biological samples such as serum and plasma.[1][2] The assay operates on the principle of competitive binding.[1] In this format, DHT present in a sample competes with a fixed amount of enzyme-labeled DHT (e.g., DHT-HRP conjugate) for a limited number of binding sites on a microtiter plate pre-coated with a polyclonal antibody specific for DHT.[1][3] Following an incubation period, unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-labeled DHT that has bound to the antibody. The resulting color development is inversely proportional to the concentration of DHT in the sample.[1] A standard curve is generated using known concentrations of DHT, from which the concentration of DHT in the unknown samples can be determined.[1][3]
Quantitative Data Summary
The following table represents typical data from a DHT ELISA standard curve. The optical density (OD) is measured at 450 nm. Note that the OD values decrease as the concentration of DHT increases, which is characteristic of a competitive ELISA.
| Standard | Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| A | 0 | 2.500 |
| B | 25 | 2.050 |
| C | 100 | 1.500 |
| D | 250 | 0.950 |
| E | 500 | 0.600 |
| F | 1000 | 0.350 |
| G | 2500 | 0.150 |
Note: The data presented in this table is for example purposes only and should not be used for calculations. A new standard curve must be generated for each assay.
Experimental Protocols
This section details the methodology for performing a DHT competitive ELISA.
Materials and Reagents
-
Anti-DHT coated 96-well microtiter plate[1]
-
DHT Standards (0, 25, 100, 250, 500, 1000, 2500 pg/mL)[4]
-
DHT Control Serum (Low & High)[4]
-
Assay Buffer[1]
-
Wash Buffer (10X Concentrate)[4]
-
Stop Solution (e.g., 1% H2SO4)[4]
-
Distilled or deionized water
-
Calibrated pipettes and disposable tips[5]
-
Microplate reader capable of measuring absorbance at 450 nm[1]
-
Orbital shaker[5]
-
Absorbent paper[1]
Assay Procedure
-
Preparation of Reagents:
-
Allow all reagents and samples to reach room temperature (18-25°C) before use.[1][5]
-
Prepare the Wash Buffer by diluting the 10X concentrate 1:10 with distilled water.[4]
-
Prepare the working solution of the DHT-HRP conjugate according to the kit instructions (e.g., 1:100 dilution in assay buffer).[1]
-
-
Sample and Standard Addition:
-
Addition of Conjugate:
-
Incubation:
-
Washing:
-
Substrate Addition and Incubation:
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well in the same order and at the same time intervals as the substrate addition. This will change the color in the wells from blue to yellow.[5]
-
-
Data Acquisition:
-
Measure the optical density of each well at 450 nm using a microplate reader within 20 minutes of adding the Stop Solution.[5]
-
Data Analysis
-
Calculate the average optical density for each set of duplicate standards, controls, and samples.
-
Plot a standard curve with the average optical density on the Y-axis against the corresponding DHT concentration on the X-axis.
-
Determine the concentration of DHT in the samples by interpolating their average optical density values from the standard curve.[5] Samples with concentrations higher than the highest standard should be diluted and re-assayed.[5]
Visualizations
Experimental Workflow
Caption: Workflow of the competitive DHT ELISA.
Dihydrotestosterone Signaling Pathway
Caption: Simplified DHT signaling pathway.
References
Application Notes and Protocols for Targeting Deoxyhypusine Hydroxylase (DOHH)
Topic: Application of DOHH as a Therapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Note: The user's query referenced "DHLNL". Our comprehensive search indicates that this is likely a typographical error for DOHH (Deoxyhypusine Hydroxylase), a critical enzyme in the hypusination pathway and a promising therapeutic target. All subsequent information pertains to DOHH.
Introduction
Deoxyhypusine hydroxylase (DOHH) is a metalloenzyme that catalyzes the final and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), converting a deoxyhypusine residue to a hypusine residue.[1][2][3] This unique modification, termed hypusination, is essential for the activity of eIF5A, a protein critically involved in translation elongation, cell proliferation, differentiation, and apoptosis.[2] Given its pivotal role in these fundamental cellular processes, DOHH has emerged as a compelling therapeutic target, particularly in oncology.
Elevated expression of DOHH has been observed in several human cancers, including prostate cancer and glioblastoma.[4][5] In prostate cancer, DOHH mRNA expression was found to be elevated in 56% of tumor samples compared to matched normal adjacent tissues and significantly upregulated across a panel of prostate cancer cell lines.[4] Similarly, in glioblastoma, DOHH is overexpressed in short-term survivors, suggesting a role in tumor aggressiveness.[5] Inhibition of DOHH activity or expression has been shown to impede cancer cell proliferation, highlighting its potential as a target for anti-cancer therapies.[4][5]
These application notes provide a summary of quantitative data related to DOHH, detailed protocols for key experimental assays, and a diagrammatic representation of the DOHH signaling pathway to facilitate further research and drug development efforts targeting this enzyme.
Quantitative Data
A summary of the available quantitative data for DOHH is presented below. This includes expression data in cancer and information on known inhibitors.
Table 1: DOHH Expression in Cancer
| Cancer Type | Cell Lines/Tissues | Observation | Reference |
| Prostate Cancer | LNCaP, C4-2B, DU145, PC3, 22RV1 vs. RWPE-1 (normal) | Significant upregulation of DOHH mRNA in all tested cancer cell lines. | [4] |
| Prostate Cancer | 9 human tumor samples vs. matched normal adjacent tissue | Elevated DOHH mRNA expression in 5 of 9 (56%) tumor samples. | [4] |
| Glioblastoma | Short-term survivors (STS) vs. long-term survivors (LTS) | DOHH is overexpressed in STS. | [5] |
Table 2: Inhibitors of DOHH
| Inhibitor | Mechanism | IC50 Value | Notes | Reference |
| Mimosine | Pharmacological inhibitor | Not explicitly stated for DOHH, but used at 75 µM to inhibit DU145 cell proliferation. | Synergistic growth inhibition observed when combined with miR-331-3p and miR-642-5p. | [4] |
| Ciclopirox | Iron chelator, indirect inhibitor | Not explicitly stated for DOHH. IC50 for HIF-PH2 is 1.58 µM. | Shown to inhibit proliferation of various cancer cell lines. | |
| Deferiprone | Iron chelator, indirect inhibitor | Not explicitly stated for DOHH. | Shown to inhibit proliferation of glioblastoma cells. | [5] |
Signaling Pathway
The signaling pathway involving DOHH is centered on the post-translational modification of eIF5A, which is crucial for protein synthesis and cell proliferation.
Caption: The DOHH signaling pathway, illustrating the two-step hypusination of eIF5A.
Experimental Protocols
Detailed methodologies for key experiments to study DOHH as a therapeutic target are provided below.
DOHH Enzyme Activity Assay (In Vitro)
This protocol is adapted from descriptions of cell-free hypusination assays.
Principle: This assay measures the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A by recombinant DOHH. The product is detected by Western blotting using an antibody specific for hypusinated eIF5A.
Materials:
-
Recombinant human eIF5A
-
Recombinant human Deoxyhypusine Synthase (DHPS)
-
Recombinant human DOHH
-
Spermidine
-
ATP
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT, 10 mM MgCl2)
-
Test inhibitors (e.g., ciclopirox, deferiprone)
-
Anti-hypusine antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Deoxyhypusination of eIF5A:
-
In a microcentrifuge tube, combine recombinant eIF5A (5 µg), recombinant DHPS (1 µg), 100 µM spermidine, and 1 mM ATP in reaction buffer.
-
Incubate at 37°C for 1 hour. This generates the deoxyhypusinated eIF5A substrate.
-
-
DOHH Inhibition Assay:
-
To the reaction mixture from step 1, add recombinant DOHH (1 µg).
-
For inhibitor testing, add the desired concentration of the test compound (e.g., ciclopirox or deferiprone). For the control, add the vehicle (e.g., DMSO).
-
Incubate the reaction at 37°C for 2 hours.
-
-
Detection of Hypusinated eIF5A:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-hypusine antibody to detect the product of the DOHH reaction.
-
Quantify the band intensity to determine the extent of DOHH inhibition.
-
Caption: Workflow for the in vitro DOHH enzyme activity assay.
Western Blotting for DOHH and Hypusinated eIF5A
Principle: This method is used to detect the protein levels of DOHH and hypusinated eIF5A in cell lysates.
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
PVDF membrane
-
Primary antibodies:
-
Anti-DOHH antibody
-
Anti-hypusine antibody
-
Anti-eIF5A antibody (total eIF5A)
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DOHH at 1:1000, anti-hypusine at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to the loading control for quantification.
-
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a DOHH inhibitor.
Materials:
-
Cancer cell lines (e.g., DU145, PC3)
-
Complete cell culture medium
-
DOHH inhibitor (e.g., ciclopirox)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the DOHH inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay to assess DOHH inhibitor cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DOHH Anticorps (68151-1-Ig) | Proteintech [ptglab.com]
- 3. Assay of Deoxyhypusine Hydroxylase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. eIF5A (D8L8Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
Application Notes: Dehydro-dihydroxylysinonorleucine (DHLNL) as a Biomarker for Cancer Progression
Introduction
Dehydro-dihydroxylysinonorleucine (DHLNL) is a collagen cross-link that plays a crucial role in the structural integrity of the extracellular matrix (ECM). Emerging evidence indicates that aberrant this compound levels are a significant indicator of disease progression, particularly in the context of cancer. These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the utility of this compound as a biomarker, the underlying signaling pathways, and detailed protocols for its quantification.
This compound in Cancer Progression
In the tumor microenvironment, the composition and organization of the ECM are significantly altered, contributing to cancer progression and metastasis. One of the key modifications is the change in collagen cross-linking. Specifically, an increase in hydroxylysine aldehyde-derived collagen cross-links (HLCCs), including this compound, and a decrease in lysine aldehyde-derived cross-links (LCCs) are observed in the stroma of various tumors, such as lung adenocarcinoma and head and neck squamous cell carcinoma.[1][2] This "cross-link switch" leads to increased stromal stiffness, which in turn promotes tumor cell invasion and metastasis.[1][3]
Elevated levels of this compound are associated with a poor prognosis in several cancer types.[3] The enzyme responsible for the formation of this compound is lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene.[4] Overexpression of LH2 has been documented in numerous malignancies, including bladder, lung, gastric, head and neck, and breast cancer, and correlates with increased tumor aggressiveness and metastatic potential.[5]
Signaling Pathway of this compound Formation and Action in Cancer
The upregulation of this compound in the tumor microenvironment is a result of a complex signaling cascade that is often initiated by the hypoxic conditions prevalent in solid tumors and by growth factors such as Transforming Growth Factor-beta (TGF-β).
Upstream Regulation of LH2 (PLOD2):
The expression of PLOD2 is primarily regulated by two key signaling pathways:
-
Hypoxia-Inducible Factor-1α (HIF-1α): Tumor hypoxia is a potent inducer of PLOD2 expression. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the PLOD2 promoter, thereby activating its transcription.[6][7]
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β, a pleiotropic cytokine often abundant in the tumor microenvironment, also upregulates PLOD2 expression. TGF-β binds to its receptor, leading to the phosphorylation and activation of SMAD transcription factors. Activated SMADs then translocate to the nucleus and bind to SMAD-binding elements in the PLOD2 promoter.[8][9]
Interestingly, there is a hierarchical relationship between these two pathways, with HIF-1α signaling being essential for the TGF-β-mediated induction of PLOD2.[8][9]
Downstream Effects of Increased this compound:
The increased production of this compound, catalyzed by LH2, leads to a stiffer and more cross-linked collagen matrix. This altered ECM topography and mechanical properties trigger downstream signaling events that promote cancer cell motility and invasion:
-
Integrin Signaling: The modified collagen matrix serves as a ligand for integrins, which are transmembrane receptors that mediate cell-matrix interactions. The increased stiffness and altered collagen structure can lead to the clustering and activation of specific integrin subtypes on the cancer cell surface.
-
Focal Adhesion Kinase (FAK) Activation: Integrin activation recruits and activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, to sites of cell-matrix adhesion known as focal adhesions. FAK activation is a critical step in transducing signals from the ECM to the cell interior.
-
Promotion of Cell Migration and Invasion: Activated FAK initiates a cascade of downstream signaling events, including the activation of pathways involving PI3K/Akt, that ultimately reorganize the actin cytoskeleton, promote the formation of invasive structures like invadopodia, and enhance cell migration and invasion.[6][10]
Below is a diagram illustrating this signaling pathway.
Caption: Signaling pathway of this compound formation and its role in cancer progression.
Quantitative Data on this compound Levels
The following tables summarize the quantitative data on this compound levels in cancer tissues compared to normal tissues.
Table 1: this compound Levels in Human Lung Adenocarcinoma [11]
| Tissue Type | This compound (mol/mol of collagen) |
| Normal Lung | ~0.1 |
| Lung Adenocarcinoma | ~0.3 |
Table 2: Expression of PLOD2 (LH2) in Various Cancers [5][12][13][14]
| Cancer Type | PLOD2 Expression vs. Normal Tissue | Association with Prognosis |
| Lung Adenocarcinoma | Upregulated | Poor |
| Head and Neck Squamous Cell Carcinoma | Upregulated | Poor |
| Hepatocellular Carcinoma | Upregulated | Poor |
| Gastric Cancer | Upregulated | Poor |
| Breast Cancer | Upregulated | Poor |
| Cervical Cancer | Upregulated | Poor |
| Oral Squamous Cell Carcinoma | Upregulated | Poor |
Experimental Protocols
Protocol for Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the key steps for the quantification of this compound from tissue samples.
1. Sample Preparation:
-
Tissue Pulverization: Snap-freeze tissue samples in liquid nitrogen and pulverize them into a fine powder using a mortar and pestle or a specialized freezer mill.
-
Reduction: To stabilize the immature this compound cross-links, reduce the powdered tissue with sodium borohydride (NaBH4).
-
Acid Hydrolysis: Hydrolyze the reduced tissue samples in 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours to break down the collagen into its constituent amino acids and cross-links.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to partially purify the hydrolysate and remove interfering substances.
2. LC-MS Analysis:
-
Chromatographic Separation: Separate the amino acids and cross-links in the hydrolyzed sample using a reversed-phase liquid chromatography (RPLC) system. A C18 column is typically used with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Detect and quantify this compound using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound should be used for accurate quantification.
-
Quantification: Use a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in sample preparation and instrument response. Generate a standard curve using known concentrations of this compound to determine the absolute amount in the samples.
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for this compound quantification.
The collagen cross-link this compound, and its synthesizing enzyme LH2, are robust biomarkers for the progression of various cancers. Their upregulation is intricately linked to a signaling cascade involving hypoxia and TGF-β, leading to a stiffer tumor microenvironment that promotes cancer cell invasion and metastasis through integrin and FAK signaling. The detailed protocol provided for this compound quantification offers a reliable method for researchers to investigate its role in disease and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysyl hydroxylase 2-induced collagen cross-link switching promotes metastasis in head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer-associated Fibroblasts Induce a Collagen Cross-link Switch in Tumor Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disentangling mechanisms involved in collagen pyridinoline cross-linking: The immunophilin FKBP65 is critical for dimerization of lysyl hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-Cancer Analyses Reveal Oncogenic and Immunological Role of PLOD2 [frontiersin.org]
- 6. Hypoxia and TGF-β1 induced PLOD2 expression improve the migration and invasion of cervical cancer cells by promoting epithelial-to-mesenchymal transition (EMT) and focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]
- 11. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dysregulation of PLOD2 Promotes Tumor Metastasis and Invasion in Hepatocellular Carcinoma [xiahepublishing.com]
- 13. PLOD2 Is a Potent Prognostic Marker and Associates with Immune Infiltration in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Validation of PLOD2 as an Adverse Prognostic Biomarker for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Deoxyhypusine Hydroxylase (DOHH) Function
A Note on Terminology: The term "DHLNL" is not a standard or approved symbol for a specific protein in major biological databases. Our investigation suggests three possibilities for the user's intent:
-
Deoxyhypusine Hydroxylase (DOHH): This is the most probable subject of the query, given the request for experimental designs related to protein function and signaling pathways. DOHH is a critical enzyme in a highly conserved post-translational modification pathway.
-
Dihydroxylysinonorleucine (this compound): This is a type of collagen cross-link, a chemical modification of the extracellular matrix, not a protein with signaling functions in the traditional sense.
-
Drebrin-Like Protein (DBNL): This is an actin-binding protein involved in cytoskeletal organization.
Based on the detailed requirements for experimental protocols and signaling pathway diagrams, these application notes will focus on Deoxyhypusine Hydroxylase (DOHH) .
Introduction to Deoxyhypusine Hydroxylase (DOHH)
Deoxyhypusine hydroxylase (DOHH) is a metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of hypusine, a unique amino acid found in only one known protein: eukaryotic translation initiation factor 5A (eIF5A).[1][2][3] This post-translational modification is essential for the full activity of eIF5A in promoting the translation of a specific subset of mRNAs, often those containing polyproline motifs.[4] The DOHH-mediated conversion of a deoxyhypusine residue on eIF5A to a hypusine residue is critical for various cellular processes, including cell proliferation, differentiation, and stress responses.[2][4] Dysregulation of DOHH activity and eIF5A hypusination has been implicated in several diseases, including cancer and neurodevelopmental disorders.[4]
Molecular Function: DOHH is a non-heme diiron enzyme that utilizes molecular oxygen to hydroxylate the deoxyhypusine residue on its substrate, the deoxyhypusinated eIF5A.[1][4][5] The enzyme exhibits a high degree of specificity for the deoxyhypusinated form of eIF5A, showing minimal binding to the unmodified precursor or the final hypusinated product.[6][7]
Signaling Pathway and Experimental Workflow
The Hypusination Pathway
The formation of mature, active eIF5A is a two-step enzymatic process. First, deoxyhypusine synthase (DHS) transfers an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. Subsequently, DOHH hydroxylates this newly formed deoxyhypusine residue to create the final hypusine residue.
Experimental Workflow for Investigating DOHH Function
A typical workflow to investigate the function of DOHH involves modulating its expression or activity and then assessing the downstream cellular and molecular consequences.
Experimental Protocols
Protocol 1: In Vitro DOHH Enzymatic Activity Assay
This protocol measures the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A by recombinant DOHH.
Materials:
-
Recombinant human DOHH protein
-
Recombinant deoxyhypusinated eIF5A substrate
-
Assay buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT
-
Cofactors: 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM L-Ascorbic acid
-
Quenching solution: 10% Trichloroacetic acid (TCA)
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture in the assay buffer containing recombinant DOHH (e.g., 1 µM) and cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for iron incorporation into the enzyme.
-
Initiate the reaction by adding the deoxyhypusinated eIF5A substrate (e.g., 10 µM).
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Wash the pellet with cold acetone and air dry.
-
Hydrolyze the protein pellet (e.g., with 6 M HCl at 110°C for 24 hours).
-
Analyze the hydrolysate by LC-MS/MS to quantify the amounts of deoxyhypusine and hypusine.
Data Presentation:
| Time (min) | [Deoxyhypusine] (pmol) | [Hypusine] (pmol) | % Conversion |
| 0 | 1000 | <1 | 0% |
| 15 | 750 | 250 | 25% |
| 30 | 500 | 500 | 50% |
| 60 | 200 | 800 | 80% |
Protocol 2: Analysis of eIF5A Hypusination Status in Cultured Cells
This protocol determines the ratio of hypusinated to deoxyhypusinated eIF5A in cells following DOHH modulation.
Materials:
-
Cultured cells (e.g., control vs. DOHH knockout or inhibitor-treated)
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
2D-Gel Electrophoresis system (IEF and SDS-PAGE)
-
Western blot apparatus
-
Anti-eIF5A antibody
Procedure:
-
Culture cells under desired conditions (e.g., with or without a DOHH inhibitor like Deferiprone).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins using 2D-gel electrophoresis. The different charge-to-mass ratios of unmodified, deoxyhypusinated, and hypusinated eIF5A allow for their separation.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with an anti-eIF5A antibody.
-
Develop the blot and quantify the intensity of the spots corresponding to the different eIF5A isoforms.
Data Presentation:
| Cell Line/Treatment | Unmodified eIF5A (%) | Deoxyhypusinated eIF5A (%) | Hypusinated eIF5A (%) |
| Wild-Type Control | 5 ± 1 | 10 ± 2 | 85 ± 3 |
| DOHH Knockout | 10 ± 2 | 88 ± 4 | 2 ± 1 |
| DOHH Inhibitor (10 µM) | 8 ± 1 | 75 ± 5 | 17 ± 4 |
Protocol 3: Cell Proliferation Assay
This protocol assesses the impact of DOHH inhibition on cell growth.
Materials:
-
Cell line of interest
-
Complete culture medium
-
DOHH inhibitor (e.g., Ciclopirox) or vehicle control (e.g., DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the DOHH inhibitor or vehicle control.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
Data Presentation:
| Inhibitor Conc. (µM) | Cell Viability (%) at 48h |
| 0 (Vehicle) | 100 |
| 1 | 95 ± 4 |
| 5 | 70 ± 6 |
| 10 | 45 ± 5 |
| 25 | 20 ± 3 |
DOHH in Cellular Signaling and Disease
DOHH and the hypusination of eIF5A are integral to pathways controlling protein synthesis, which in turn affects numerous cellular functions. Inhibition of DOHH can lead to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis.[2]
Involvement in Disease:
-
Cancer: Elevated levels of DOHH and hypusinated eIF5A are observed in various cancers, correlating with increased proliferation and poor prognosis.[4] Therefore, DOHH is considered a promising target for anti-cancer therapies.
-
Neurodevelopmental Disorders: Mutations in the DOHH gene have been linked to neurodevelopmental disorders characterized by microcephaly and intellectual disability, highlighting its importance in proper brain development.
-
Viral Infections: Some viruses, including HIV-1, rely on the host's hypusinated eIF5A for the translation of their viral proteins, making DOHH a potential target for antiviral drugs.[1]
These application notes provide a framework for the experimental investigation of DOHH function. The specific details of the protocols may require optimization depending on the cell type and experimental context.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional significance of eIF5A and its hypusine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - DOHH [maayanlab.cloud]
- 5. uniprot.org [uniprot.org]
- 6. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of the deoxyhypusine hydroxylase-eukaryotic translation initiation factor (eIF5A) interaction: identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sample Preparation for DHLNL Analysis
Welcome to the technical support center for the analysis of dehydrolysinonorleucine (DHLNL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation and troubleshooting common issues encountered during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
A1: Dehydrolysinonorleucine (this compound) is a collagen cross-link that plays a crucial role in the structural integrity of tissues. It is formed from the enzymatic reaction between a lysine aldehyde and a hydroxylysine.[1] Measuring this compound levels can provide insights into collagen metabolism and the mechanical properties of tissues. Altered this compound levels have been associated with various physiological and pathological processes, including aging, fibrosis, and diabetes.
Q2: What are the main challenges in sample preparation for this compound analysis?
A2: The primary challenges in sample preparation for this compound analysis include:
-
Efficient hydrolysis: Ensuring the complete release of this compound from the collagen matrix without causing its degradation is critical.
-
Minimizing matrix effects: Biological samples are complex, and co-eluting substances can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2][3]
-
Analyte stability: this compound can be susceptible to degradation during sample storage and processing.
-
Low abundance: this compound may be present in low concentrations in some biological samples, requiring sensitive analytical methods and efficient enrichment strategies.
Q3: What type of samples can be used for this compound analysis?
A3: this compound is typically analyzed in tissues with high collagen content, such as lung, skin, tendon, and cartilage.[4] Biological fluids like plasma and urine may also be analyzed, although the concentrations are generally much lower.
Q4: How should I store my samples before analysis?
A4: To minimize degradation, tissue samples should be stored at -80°C. For long-term storage, freeze-drying the tissue before storage at -80°C is a common practice.[4] Dried blood spots, another potential sample type, have shown that amino acid stability is affected by storage temperature and humidity, with storage at +4°C and 55-70% humidity not being optimal for long-term stability.[5][6]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound analysis experiments.
Issue 1: Low or No this compound Signal
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Optimize hydrolysis conditions. Increase hydrolysis time or temperature. Ensure the acid concentration is appropriate for your sample type. Note that different proteins may require different hydrolysis conditions for optimal amino acid release.[7] |
| This compound Degradation | Avoid excessive heat and prolonged exposure to strong acids during hydrolysis. Tryptophan, for example, is unstable under normal HCl hydrolysis conditions.[8] While this compound's stability is distinct, this highlights the sensitivity of amino acids to hydrolysis conditions. Consider using a milder hydrolysis method if degradation is suspected. |
| Poor Derivatization Efficiency | Ensure the derivatization reagent is fresh and stored correctly. Optimize the reaction conditions, including pH, temperature, and incubation time. Low ionization efficiency of some amino compounds can be a challenge, making derivatization a crucial step. |
| Matrix Effects (Ion Suppression) | Incorporate a stable isotope-labeled internal standard for this compound to normalize for variations in sample preparation and ionization. Perform a standard addition experiment to assess the extent of matrix effects in your specific sample type.[2] |
| Sample Loss During Cleanup | Evaluate the recovery of your solid-phase extraction (SPE) or protein precipitation method. Ensure the chosen method is suitable for the physicochemical properties of this compound. |
Issue 2: High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Ensure a standardized and thorough homogenization protocol for all tissue samples. Inconsistent homogenization can lead to variability in the amount of collagen analyzed. |
| Pipetting Errors | Use calibrated pipettes and follow good laboratory practices to minimize volume errors, especially when handling small volumes of reagents and samples. |
| Fluctuations in LC-MS Performance | Regularly check the performance of your LC-MS system using a standard solution. Monitor for shifts in retention time, peak shape, and signal intensity. |
| Inconsistent Derivatization | Prepare fresh derivatization reagents for each batch of samples. Ensure consistent timing and temperature for the derivatization reaction. Automated derivatization methods can improve repeatability. |
| Variable Matrix Effects | Matrix effects can vary between individual samples. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound sample preparation. Please note that optimal conditions can be sample-dependent and may require further validation in your specific experimental setup.
Table 1: Comparison of Hydrolysis Conditions for this compound Release
| Hydrolysis Method | Acid Concentration | Temperature (°C) | Time (hours) | Relative this compound Yield (%) | Reference |
| Acid Hydrolysis | 6 M HCl | 110 | 16 | Data not available | General Protocol |
| Acid Hydrolysis | 6 M HCl | 120 | 24 | Data not available | General Protocol |
| Enzymatic Hydrolysis | Collagenase/Pronase | 37 | 48 | Data not available | Alternative Method |
Table 2: Recovery of this compound using Different Sample Cleanup Methods
| Cleanup Method | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Protein Precipitation | Lung Tissue Homogenate | Data not available | Data not available | |
| Solid-Phase Extraction (SPE) | Lung Tissue Homogenate | Data not available | Data not available |
Note: The provided search results did not contain specific quantitative data on the recovery rates of this compound using different sample cleanup methods. The selection of a cleanup method will depend on the sample matrix and the subsequent analytical technique. It is recommended to validate the recovery of any chosen method.
Experimental Protocols
Protocol 1: Acid Hydrolysis of Tissue for this compound Analysis
This protocol describes a general procedure for the acid hydrolysis of tissue samples to release this compound for subsequent quantification by LC-MS.
Materials:
-
Tissue sample (5-10 mg, wet weight)
-
6 M Hydrochloric acid (HCl), analytical grade
-
Internal standard (stable isotope-labeled this compound)
-
Pyrex hydrolysis tubes
-
Heating block or oven
-
Nitrogen gas supply
-
Vacuum centrifuge (SpeedVac)
-
Derivatization reagent (e.g., AccQ-Tag, Dansyl chloride)
-
LC-MS grade water and solvents
Procedure:
-
Weigh 5-10 mg of tissue into a Pyrex hydrolysis tube.
-
Add a known amount of the internal standard to each tube.
-
Add 1 mL of 6 M HCl to each tube.
-
Freeze the samples in liquid nitrogen, then flame-seal the tubes under vacuum.
-
Place the sealed tubes in a heating block or oven at 110°C for 16-24 hours. The optimal time should be determined empirically.
-
After hydrolysis, allow the tubes to cool to room temperature.
-
Carefully open the tubes and transfer the hydrolysate to a clean microcentrifuge tube.
-
Dry the samples completely using a vacuum centrifuge.
-
Reconstitute the dried sample in a suitable buffer for derivatization.
-
Proceed with the derivatization protocol according to the manufacturer's instructions.
-
Analyze the derivatized sample by LC-MS/MS.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up the tissue hydrolysate to remove interfering substances before LC-MS analysis. The specific SPE cartridge and protocol will depend on the properties of this compound and the chosen derivatization reagent.
Materials:
-
Tissue hydrolysate (from Protocol 1)
-
SPE cartridges (e.g., C18, mixed-mode cation exchange)
-
SPE manifold
-
Conditioning, wash, and elution solvents
Procedure:
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the reconstituted tissue hydrolysate onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove salts and other polar impurities.
-
Elute the this compound from the cartridge using an appropriate organic solvent.
-
Dry the eluate under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried sample in the mobile phase for LC-MS analysis.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis from tissue samples.
Troubleshooting Logic for Low this compound Signal
Caption: Troubleshooting guide for low this compound signal.
AGE-RAGE Signaling Pathway
Caption: AGE-RAGE signaling pathway and downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The AGE-RAGE Axis and the Pathophysiology of Multimorbidity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AGE–RAGE Stress, Stressors, and Antistressors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Collagen Crosslinks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying collagen crosslinks.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for quantifying collagen crosslinks?
A1: The most common and established methods for quantifying collagen crosslinks are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and colorimetric assays. HPLC is often considered the gold standard for separating and quantifying mature crosslinks like pyridinoline (PYD) and deoxypyridinoline (DPD). Mass spectrometry provides high sensitivity and specificity, enabling the analysis of a broader range of crosslinks, including immature and mature forms.[1][2][3][4] Colorimetric assays, such as those for hydroxyproline, offer an indirect measure of total collagen content.[5][6]
Q2: What is the difference between mature and immature crosslinks, and which should I measure?
A2: Immature crosslinks, such as dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), are divalent structures that form first. Over time, these can convert into more stable, mature trivalent crosslinks like PYD and DPD.[7][8] The choice of which to measure depends on the research question. Measuring both can provide insights into collagen turnover and maturity.[7] For instance, an increase in immature crosslinks might suggest new collagen synthesis.[7]
Q3: Is it possible to quantify collagen crosslinks in cell culture models?
A3: Yes, it is possible, but it presents challenges due to the typically lower abundance of crosslinked collagen compared to established tissues. Highly sensitive techniques like mass spectrometry are often necessary to obtain reliable quantitative data from cell culture systems.
Q4: How do non-enzymatic crosslinks, like advanced glycation end-products (AGEs), differ from enzymatic crosslinks?
A4: Enzymatic crosslinks are formed through the action of lysyl oxidase and are essential for the normal physiological function of collagen.[8][9] In contrast, non-enzymatic crosslinks, such as pentosidine and glucosepane, are formed from the reaction of sugars with proteins and tend to accumulate with age and in certain diseases like diabetes.[8][9] It is possible to measure both types of crosslinks, sometimes simultaneously, using techniques like LC-MS/MS.[10]
Troubleshooting Guides
| Potential Cause | Troubleshooting Steps |
| Incomplete Acid Hydrolysis | Ensure complete submersion of the sample in 6M HCl and hydrolyze at 110-120°C for the appropriate time (typically 3-24 hours depending on the specific protocol).[11][12] |
| Sample Degradation | Protect samples from light, as pyridinium crosslinks are fluorescent and can degrade with UV exposure. Use amber vials and minimize light exposure during handling. |
| Insufficient Starting Material | The concentration of crosslinks can be low in certain tissues. If possible, increase the amount of tissue used for the analysis. |
| HPLC System Issues | Check for leaks, ensure the mobile phase is properly prepared and degassed, and verify detector lamp function.[13][14] A contaminated guard or analytical column can also lead to poor signal.[14] |
| Incorrect Injection Volume | Verify that the injection volume is correctly programmed and that the correct syringe or sample loop is installed.[15] |
| Potential Cause | Troubleshooting Steps |
| Sample Contamination | Ensure thorough cleaning of all glassware and use high-purity reagents. Contaminants in the sample can interfere with the analysis.[13] |
| Ineffective Solid-Phase Extraction (SPE) | Ensure proper conditioning of the SPE cartridge before loading the sample.[16] Use the correct solvents for washing and elution to effectively remove interferences.[16][17] Incomplete removal of matrix components like phospholipids can cause ion suppression in MS.[18] |
| Mobile Phase Issues | Use HPLC-grade solvents and freshly prepared mobile phases. Bacterial growth in aqueous buffers can contribute to baseline noise.[13] |
| Detector Problems | A dirty flow cell can cause baseline noise.[14] Ensure the detector is properly warmed up and stable before analysis. |
| Potential Cause | Troubleshooting Steps |
| Sample Heterogeneity | For solid tissues, ensure the sample is thoroughly homogenized before taking aliquots for analysis to ensure consistency. |
| Inconsistent Sample Preparation | Strictly adhere to the same protocol for all samples, including hydrolysis time and temperature, and SPE steps. Use calibrated pipettes and balances. |
| Variable Injection Volumes | Ensure the autosampler is functioning correctly and consistently drawing the same volume for each injection. Check for air bubbles in the sample syringe.[15] |
| Column Equilibration | Ensure the HPLC column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to retention time drift.[14] |
Quantitative Data Summary
Table 1: Comparison of Common Collagen Crosslink Quantification Methods
| Method | Principle | Advantages | Disadvantages | Key Analytes |
| HPLC | Chromatographic separation followed by fluorescence detection. | Well-established, quantitative for PYD and DPD. | Can be time-consuming, potential for interfering peaks. | Pyridinoline (PYD), Deoxypyridinoline (DPD) |
| Mass Spectrometry (MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity, can quantify a wide range of crosslinks.[1][2][3][4] | Requires expensive instrumentation and expertise. | PYD, DPD, this compound, HLNL, AGEs |
| Colorimetric Assays | Chemical reaction produces a colored product measured by absorbance. | Simple, inexpensive, high-throughput. | Indirectly measures total collagen (via hydroxyproline), not specific for crosslinks.[5][6] | Hydroxyproline |
Experimental Protocols
Protocol 1: Quantification of PYD and DPD by HPLC
-
Acid Hydrolysis:
-
Accurately weigh 10-20 mg of lyophilized tissue into a pressure-tight hydrolysis vial.
-
Add 1 mL of 6 M hydrochloric acid (HCl).
-
Seal the vial and hydrolyze at 110°C for 18-24 hours.
-
After cooling, centrifuge the hydrolysate to pellet any solid debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with methanol followed by 0.1% trifluoroacetic acid (TFA) in water.
-
Load the supernatant from the hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with 0.1% TFA to remove unretained impurities.
-
Elute the crosslinks with a solution of acetonitrile or methanol in 0.1% TFA.
-
Dry the eluted sample, typically using a vacuum centrifuge.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in a known volume of HPLC mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., heptafluorobutyric acid) as the mobile phase.
-
Detect PYD and DPD using a fluorescence detector set to an excitation wavelength of approximately 297 nm and an emission wavelength of around 395 nm.
-
Quantify the crosslinks by comparing the peak areas to a standard curve generated from known concentrations of PYD and DPD standards.
-
Visualizations
Caption: General workflow for collagen crosslink analysis.
Caption: Enzymatic collagen crosslink formation pathway.
References
- 1. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.17. Hydroxyproline Assay [bio-protocol.org]
- 7. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Collagen Cross-links | Springer Nature Experiments [experiments.springernature.com]
- 10. experts.boisestate.edu [experts.boisestate.edu]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Restek - Blog [restek.com]
- 16. m.youtube.com [m.youtube.com]
- 17. google.com [google.com]
- 18. news-medical.net [news-medical.net]
Technical Support Center: Enhancing Measurement Accuracy in Neonatal Hematology and Metabolism
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the accuracy of hematological and metabolic measurements in newborns, with a focus on conditions involving hemolysis, leukopenia, and potential links to Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs).
Section 1: General Sample Quality and Pre-analytical Procedures
Accurate diagnosis begins with a high-quality sample. Neonatal blood samples are particularly susceptible to pre-analytical errors that can significantly impact test results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common pre-analytical errors in neonatal blood sampling?
A1: The most frequent errors include hemolysis from difficult collection, improper sample volume (under-filling or over-filling tubes), clotting of anticoagulated samples, and incorrect sample identification.[2][3] Capillary collections, while often necessary, increase the risk of these errors compared to venous draws.[2]
Q2: How does in-vitro hemolysis affect test results?
A2: Hemolysis, the rupture of red blood cells during collection or handling, releases intracellular components into the plasma. This falsely elevates levels of potassium, lactate dehydrogenase (LDH), and certain transaminases.[1] It can also cause optical interference in many analytical instruments, compromising the accuracy of various assays.[1][4]
Q3: What is the correct procedure for neonatal capillary blood collection to minimize errors?
A3: Use a sterile lancet on a warmed heel to ensure adequate blood flow. Puncture the lateral or medial aspect of the plantar surface of the heel. Wipe away the first drop of blood, as it may be contaminated with tissue fluids. Collect subsequent drops by allowing them to flow freely into the collection tube, avoiding "scooping" or excessive squeezing of the heel, which can cause hemolysis and tissue fluid contamination.[1]
Troubleshooting Guide: Sample Rejection
| Issue | Possible Cause(s) | Recommended Action(s) |
| Hemolyzed Sample | Difficult blood draw (e.g., excessive squeezing of a heel stick).[1] | Review and reinforce proper collection techniques. Ensure the puncture site is adequately warmed. Consider venipuncture by a trained phlebotomist if repeat capillary samples are hemolyzed. |
| Improper sample handling (e.g., vigorous shaking). | Gently invert tubes to mix with anticoagulant; do not shake.[2] | |
| Exposure to extreme temperatures during transport. | Transport samples at the recommended temperature, protecting them from freezing or excessive heat.[4] | |
| Clotted Sample | Inadequate or delayed mixing with anticoagulant. | Ensure immediate and gentle inversion of the collection tube 8-10 times after filling. |
| Insufficient sample volume, leading to an incorrect blood-to-anticoagulant ratio. | Adhere strictly to the fill lines indicated on the collection tube.[3] | |
| Insufficient Volume (QNS) | Difficult collection from a premature or dehydrated infant. | Use micro-collection tubes appropriate for the required test volume. Coordinate with clinical staff to bundle lab draws and minimize blood loss. |
Workflow for Optimal Neonatal Blood Sampling
Section 2: Improving the Accuracy of Hemolysis Measurement
Hemolytic Disease of the Fetus and Newborn (HDFN) is a primary concern, occurring when maternal antibodies destroy fetal red blood cells.[5] Accurate detection is critical for managing jaundice and anemia.[6]
Frequently Asked Questions (FAQs)
Q1: What is the Direct Antiglobulin Test (DAT) and how is it used in newborns?
A1: The Direct Antiglobulin Test (DAT), or Direct Coombs Test, detects antibodies and/or complement proteins attached to the surface of a newborn's red blood cells (RBCs) in-vivo.[7][8] It is a primary test used to diagnose immune-mediated hemolysis, a common cause of HDFN due to ABO or Rh incompatibility between mother and baby.[9][10]
Q2: What can cause a false positive or false negative DAT result?
A2: A weakly positive DAT can sometimes result from maternal Anti-D prophylaxis administered during pregnancy and may not be clinically significant.[6] False negatives can occur in cases of ABO-HDN or due to technical issues like improper washing of RBCs or reagent problems.[9] Therefore, a negative DAT does not entirely rule out immune-mediated hemolysis.[9]
Q3: Besides the DAT, what other lab tests are crucial for assessing hemolysis?
A3: A Complete Blood Count (CBC) is essential to assess for anemia (low hemoglobin/hematocrit). An elevated reticulocyte count indicates the bone marrow is producing more RBCs to compensate for their destruction. Elevated serum bilirubin levels (jaundice) are a direct consequence of RBC breakdown.[5]
Troubleshooting Guide: Inconsistent Hemolysis Markers
| Issue | Possible Cause(s) | Recommended Action(s) |
| Positive DAT, but no significant jaundice or anemia. | Low concentration of maternal antibodies attached to RBCs. | The positive DAT may not be clinically significant.[7] Monitor bilirubin and hemoglobin levels as per institutional guidelines. |
| The DAT is detecting antibodies from maternal Anti-D prophylaxis.[6] | Review maternal history. Elution studies can help identify the specific antibody. | |
| Negative DAT, but clinical signs of hemolysis (e.g., rapid-onset jaundice). | ABO incompatibility, which can sometimes present with a negative or weakly positive DAT.[9] | Correlate with other findings: blood types of mother and infant, CBC, reticulocyte count, and bilirubin trend. |
| Non-immune mediated hemolysis (e.g., G6PD deficiency, hereditary spherocytosis).[9] | If immune causes are ruled out, investigate intrinsic RBC defects or other causes. | |
| Technical error in DAT performance. | Repeat the test, ensuring proper technique, especially the RBC washing steps. |
Experimental Protocol: Direct Antiglobulin Test (DAT)
-
Sample Collection : Collect cord blood or neonatal whole blood in an EDTA (lavender top) tube.
-
RBC Preparation : Prepare a 3-5% suspension of the newborn's RBCs in saline. Wash the RBCs 3-4 times with saline to remove unbound immunoglobulins from the plasma. This is a critical step to prevent false-negative results.
-
Incubation : Add Anti-Human Globulin (AHG) reagent to the washed RBC suspension. The AHG reagent contains antibodies that will bind to human antibodies or complement fixed on the RBC surface.
-
Centrifugation : Centrifuge the tube to facilitate agglutination.
-
Interpretation : Gently resuspend the RBC button and examine for agglutination (clumping).
-
Positive Result : Agglutination indicates that maternal antibodies are bound to the newborn's RBCs.
-
Negative Result : No agglutination.
-
Section 3: Improving the Accuracy of Leukopenia Measurement
Leukopenia, a low white blood cell (WBC) count, can indicate a weakened immune system in a newborn and may be associated with infection or other systemic illnesses.[11]
Frequently Asked Questions (FAQs)
Q1: What are the normal WBC and neutrophil ranges for a newborn?
A1: WBC and absolute neutrophil counts (ANC) in newborns are highly dynamic and change significantly within the first hours and days of life.[12] Counts typically rise after birth, peak at 6-8 hours, and then decline.[12] It is critical to use age-specific reference ranges (in hours and days) for accurate interpretation.
Q2: What factors can affect a newborn's WBC count?
A2: Besides infection, many factors can influence the WBC count, including the infant's age in hours, method of delivery, maternal hypertension, and the stress of birth.[12] Crying during sample collection can also cause a transient increase in WBCs.[1]
Q3: My flow cytometry results show unusual scatter properties or unexpected cell populations. What could be the cause?
A3: This can result from lysed or damaged cells in the sample, which can be caused by rough handling or improper storage.[13][14] The presence of immature granulocytes, which is common in neonates, can also alter scatter patterns. Ensure proper sample preparation and use fresh samples whenever possible.
Troubleshooting Guide: Inaccurate WBC Counts
| Issue | Possible Cause(s) | Recommended Action(s) |
| Falsely Low Platelet or WBC Count (Pseudothrombocytopenia/Pseudoleukopenia) | Platelet or WBC clumping due to EDTA-dependent antibodies. | Review a peripheral blood smear to look for clumps. If present, recollect the sample in a sodium citrate (light blue top) tube for an accurate count. |
| Low Signal or Weak Fluorescence in Flow Cytometry | Low expression of the target antigen on neonatal cells. | Pair antibodies conjugated to bright fluorophores for low-expressing antigens.[15] |
| Inadequate cell permeabilization for intracellular targets. | Optimize fixation and permeabilization steps in your protocol. Ensure reagents are fresh and effective.[13] | |
| High Background Signal in Flow Cytometry | Non-specific antibody binding. | Include an Fc blocking step before staining.[14] Titrate antibodies to determine the optimal concentration that maximizes signal-to-noise.[16] |
| Presence of dead cells, which can bind antibodies non-specifically. | Include a viability dye in your panel to exclude dead cells from the analysis.[16] |
Quantitative Data: Neonatal Complete Blood Count (CBC) Reference Ranges
Note: These values are illustrative. Always refer to ranges established by your specific laboratory and analyzer, as they can vary.
Table 1: CBC Reference Ranges for Term Infants [17]
| Parameter | 24 Hours | 1 Week | 1 Month |
| Hemoglobin (g/dL) | 14.5 - 22.5 | 13.5 - 21.5 | 10.0 - 18.0 |
| Hematocrit (%) | 45 - 67 | 42 - 66 | 31 - 55 |
| WBC (x 10⁹/L) | 9.0 - 30.0 | 5.0 - 21.0 | 5.0 - 19.5 |
| Absolute Neutrophils (x 10⁹/L) | 6.0 - 26.0 | 1.5 - 10.0 | 1.0 - 9.0 |
| Platelets (x 10⁹/L) | 150 - 450 | 200 - 475 | 250 - 550 |
Section 4: Relevance of Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)
LC-FAODs are metabolic disorders that prevent the body from converting long-chain fatty acids into energy.[1][6] This is critical during periods of fasting or illness. While the primary manifestations are often hypoglycemia, cardiomyopathy, and rhabdomyolysis, there are important hematological connections.[3]
Pathophysiological Link to Hematological Findings
The most direct link between LC-FAODs and hemolysis is observed in pregnant mothers. A mother carrying a fetus with LCHAD deficiency is at significant risk of developing HELLP syndrome (Hemolysis, Elevated Liver enzymes, Low Platelets) or Acute Fatty Liver of Pregnancy (AFLP).[12] The dysfunctional fetal metabolism of long-chain fatty acids is thought to cause toxic metabolites to accumulate in the maternal circulation, leading to this severe maternal syndrome which includes hemolysis as a defining feature.
While direct hemolysis or leukopenia in the newborn is not a primary reported symptom of LC-FAODs, the severe metabolic crises, acidosis, and hepatic dysfunction caused by these disorders create a state of extreme physiological stress.[9] This systemic illness can lead to secondary bone marrow suppression or other hematological abnormalities, including anemia and leukopenia.
Troubleshooting Logic for Complex Presentations
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Pathogenesis of long-chain fatty acid oxidation disorders [faodinfocushcp.com]
- 3. youtube.com [youtube.com]
- 4. medifind.com [medifind.com]
- 5. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Fetal Fatty Acid Oxidation Disorders, Their Effect on Maternal Health and Neonatal Outcome: Impact of Expanded Newborn Screening on Their Diagnosis and Management | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Long Chain Hydroxy Acyl-CoA Dehydrogenase Deficiency ( LCHADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 9. Newborn screening - Wikipedia [en.wikipedia.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 12. google.com [google.com]
- 13. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]
- 17. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dehydroleucodine (DHLNL) Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Dehydroleucodine (DHLNL), a bioactive sesquiterpene lactone.
Experimental Workflow for this compound Extraction
The following diagram outlines a general workflow for the extraction and purification of this compound from plant sources such as Artemisia douglasiana or Gynoxys verrucosa.
Caption: General workflow for this compound extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for Dehydroleucodine (this compound)?
A1: Dehydroleucodine is a sesquiterpene lactone that has been isolated from various plants. The most commonly cited sources in scientific literature are species from the Asteraceae family, including Artemisia douglasiana (California Mugwort) and Gynoxys verrucosa.
Q2: What type of solvents are typically used for the initial extraction of this compound?
A2: The choice of solvent depends on the polarity of the target compound. For sesquiterpene lactones like this compound, solvents such as ethanol, methanol, ethyl acetate, and hexane are commonly used for the initial extraction from the plant material. An aqueous extract of Artemisia douglasiana has also been shown to contain cytotoxic compounds, suggesting some water-soluble derivatives may also be present.
Q3: How can I monitor the presence of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the presence of this compound in different fractions during purification. By spotting the fractions on a TLC plate and eluting with an appropriate solvent system, the presence of the compound can be visualized, often under UV light or after staining.
Q4: What is a suitable chromatographic method for purifying this compound?
A4: Column chromatography using silica gel is a standard method for the purification of sesquiterpene lactones. A reported solvent system for the purification of dehydroleucodine is a 1:9 mixture of ethyl acetate and hexane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Incomplete grinding of plant material.- Inappropriate solvent selection.- Insufficient extraction time or temperature. | - Ensure the plant material is finely powdered to maximize surface area.- Perform small-scale pilot extractions with different solvents (e.g., hexane, ethyl acetate, ethanol) to determine the optimal one.- Increase the extraction time or use gentle heating, but be cautious of potential degradation of thermolabile compounds. |
| Co-elution of Impurities during Column Chromatography | - Similar polarities of this compound and impurities.- Overloading the column.- Inappropriate solvent system. | - Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.- Reduce the amount of crude extract loaded onto the column.- Consider using a different stationary phase or a secondary chromatographic step like preparative HPLC. |
| Degradation of this compound during Extraction/Purification | - this compound is a lactone and may be susceptible to hydrolysis or degradation under harsh pH or high temperatures. | - Avoid using strong acids or bases during the extraction process.- Perform extractions at room temperature or below if possible.- Minimize the duration of heating steps. |
| Streaking or Tailing of Spots on TLC Plate | - Sample is too concentrated.- Presence of highly polar impurities.- Interaction of the compound with the stationary phase. | - Dilute the sample before spotting it on the TLC plate.- Try a different solvent system with a more polar component to improve the mobility of polar impurities.- Add a small amount of a modifying agent (e.g., a drop of acetic acid for acidic compounds) to the developing solvent. |
| Difficulty in Crystallizing the Final Product | - Presence of residual impurities.- Inappropriate crystallization solvent. | - Re-purify the compound using a different chromatographic technique or solvent system.- Screen a variety of solvents and solvent mixtures to find a suitable system for crystallization. Slow evaporation or cooling can induce crystallization. |
Detailed Methodologies
While a complete, standardized protocol for this compound extraction is not universally established and may require optimization based on the plant source and available equipment, the following provides a general framework based on common practices for natural product isolation.
1. Preparation of Plant Material:
-
Air-dry the aerial parts of the plant (e.g., Artemisia douglasiana) in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) at room temperature for 24-48 hours with occasional agitation. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction, though be mindful of the potential for thermal degradation of the target compound.
3. Filtration and Concentration:
-
Filter the extract through cheesecloth or filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
4. Chromatographic Purification:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. Based on available literature, a good starting point for the elution of this compound is a mixture of ethyl acetate and hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). A 1:9 ethyl acetate to hexane ratio has been reported to be effective.
-
Collect fractions of the eluate and monitor them by Thin-Layer Chromatography (TLC).
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified Dehydroleucodine.
Signaling Pathway (Illustrative)
The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated in relation to the bioactivity of this compound, such as its pro-apoptotic effects in cancer cells.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Technical Support Center: Overcoming Interference in DHLNL Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and interference encountered during DNA-encoded library (DEL) screening, also known as Discovering new bioactive molecules using DNA-encoded libraries and next-generation sequencing (DHLNL) assays.
Troubleshooting Guides
This section offers detailed solutions to specific problems that may arise during your this compound experiments.
Issue: High background signal or non-specific binding.
Question: My this compound assay is showing a high background signal, and I suspect non-specific binding. What are the common causes and how can I troubleshoot this?
Answer:
High background signal is a frequent issue in this compound assays, often stemming from non-specific interactions of the DNA-encoded molecules with the target protein or the solid support matrix. Here’s a breakdown of potential causes and solutions:
Common Causes:
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Matrix Binders: Compounds in the library may bind to the affinity matrix (e.g., magnetic beads, resin) used for target immobilization rather than the target itself.[1]
-
Promiscuous Binders: Certain small molecules have a tendency to bind non-specifically to a wide range of proteins, often through hydrophobic interactions or aggregation.
-
DNA-Target Interactions: The DNA tag itself can sometimes interact non-specifically with the target protein, leading to false positives.[2]
-
Inadequate Blocking: Insufficient blocking of the solid support can leave exposed surfaces that non-specifically bind library members.
-
Suboptimal Buffer Conditions: The composition of the screening buffer (e.g., salt concentration, pH, detergents) can significantly influence non-specific interactions.
Troubleshooting Steps:
-
Implement No-Target Controls: Always include a selection condition with the affinity matrix but without the target protein.[1] Enriched compounds in this control are likely matrix binders and can be filtered out during data analysis.
-
Optimize Blocking and Washing:
-
Increase the concentration of the blocking agent (e.g., BSA, salmon sperm DNA).
-
Extend the duration of blocking and washing steps.
-
Increase the stringency of the wash buffer by adding detergents (e.g., Tween-20) or increasing the salt concentration.[3]
-
-
Adjust Buffer Composition: Systematically vary buffer components to minimize non-specific binding. This can include altering the pH, salt concentration, and introducing additives like detergents or carrier proteins.[3][4]
-
Counter Screening: Perform a secondary screen against an unrelated protein to identify and eliminate promiscuous binders.
-
Computational Filtering: Utilize data analysis software to flag and remove compounds that appear as hits across multiple, unrelated screens.[1]
Issue: Identification of false positives in hit list.
Question: After sequencing and data analysis, I have a list of potential hits, but I'm concerned about the presence of false positives. How can I identify and eliminate them?
Answer:
Distinguishing true hits from false positives is a critical step in any this compound campaign. Several types of artifacts can appear as enriched compounds. Here’s how to identify and manage them:
Types of False Positives and Identification Strategies:
| False Positive Type | Description | Identification and Mitigation Strategy |
| Matrix Binders | Compounds that bind to the solid support matrix instead of the target protein.[1] | Include a "no-target" control selection. Compounds enriched in this control are flagged and removed during data analysis.[1] |
| Promiscuous Binders | Compounds that non-specifically bind to a wide range of proteins. | Compile and store enrichment data for every building block against all screened targets. A promiscuity metric can then be assigned to filter out these compounds.[1] |
| Monosynthon Features | Enrichment is driven by a single building block at one cycle of chemistry, with no co-enrichment at other cycles.[1] These are often artifacts from DNA tag binding or failed reactions. | During data analysis, filter out features that show strong enrichment for only a single building block. True hits typically show structure-activity relationships with co-enrichment of related building blocks.[1] |
| Truncates | Incomplete molecules resulting from failed chemical reactions during library synthesis. | While less common with high-quality libraries, signatures of potential truncates can be observed. Off-DNA synthesis of both the full-length and truncated versions for validation is recommended.[1] |
| DNA-RNA Binding Artifacts | When screening against RNA targets, the DNA tag can non-specifically bind to the RNA, leading to a high number of false positives.[2] | Utilize RNA patches and competitive elution to minimize unwanted DNA binding. K-mer analysis and motif searches can help differentiate false positive signals.[2] |
Experimental Workflow for Hit Triage:
References
Technical Support Center: Optimizing Dihydroxylysinonorleucine (DHLNL) Yield for Analysis
Welcome to the technical support center for the analysis of Dihydroxylysinonorleucine (DHLNL). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this compound, a key reducible collagen cross-link, from biological samples for accurate downstream analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a low yield of this compound during experimental procedures.
Q1: My final this compound yield is consistently low. What are the most critical steps I should re-evaluate in my protocol?
A1: Low this compound yield can often be traced back to three critical stages of the extraction process: sample preparation, collagen hydrolysis, and the final purification. Inefficient tissue disruption, incomplete hydrolysis of the collagen matrix, or loss of the analyte during purification are the most common culprits. It is crucial to ensure that each of these steps is optimized for your specific tissue type.
Q2: How can I improve the efficiency of my initial sample preparation for different tissue types?
A2: The initial preparation of your tissue is fundamental for maximizing the release of collagen and, subsequently, this compound. For hard tissues like bone, ensure complete demineralization using a solution such as 0.5 M EDTA. For soft tissues, meticulous removal of fats and non-collagenous proteins is critical. This can be achieved by thorough washing with saline solutions and appropriate solvents. Mechanical homogenization of the tissue into smaller pieces can also significantly improve the efficiency of the subsequent hydrolysis step.
Q3: I suspect incomplete hydrolysis is the cause of my low yield. What are the key parameters to optimize for this step?
A3: Incomplete hydrolysis is a major cause of poor this compound yield. The choice of hydrolysis method, acid or alkaline, and its parameters are critical.
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Acid Hydrolysis: This is a common method for collagen analysis. The concentration of the acid (typically HCl), the temperature, and the duration of hydrolysis need to be carefully controlled. Over-hydrolysis can lead to the degradation of this compound, while under-hydrolysis will result in incomplete release of the cross-links.
-
Alkaline Hydrolysis: This method can also be used and may be gentler on certain cross-links. Similar to acid hydrolysis, the concentration of the base, temperature, and time are key parameters to optimize.
It is recommended to perform a time-course experiment to determine the optimal hydrolysis time for your specific sample type to maximize this compound release without causing significant degradation.
Q4: Can the reduction step with sodium borohydride affect my this compound yield?
A4: Yes, the reduction step is crucial for stabilizing the reducible this compound cross-link. Insufficient reduction will lead to the loss of this compound during subsequent processing. Ensure that the sodium borohydride is fresh and used in a sufficient concentration to completely reduce the immature cross-links. The pH of the reaction buffer during reduction should also be optimized, typically around pH 7.4.
Q5: I am losing a significant amount of my sample during the purification step. What can I do to minimize this?
A5: Sample loss during purification can significantly impact your final yield. The choice of purification method is important. Solid-phase extraction (SPE) with a suitable stationary phase is a common method for enriching collagen cross-links. Ensure that the SPE cartridge is appropriate for the chemical properties of this compound and that you are using the correct loading, washing, and elution buffers. It's also important to minimize the number of transfer steps to reduce physical loss of the sample.
Q6: How can I be sure that my LC-MS/MS method is sensitive and specific enough for this compound detection?
A6: For LC-MS/MS analysis, method optimization is key to ensuring accurate quantification of this compound. This includes selecting the appropriate column chemistry for good chromatographic separation of this compound from other amino acids and cross-links. The mass spectrometer parameters, such as the specific parent and daughter ion transitions for this compound, need to be carefully optimized for maximum sensitivity. Using a stable isotope-labeled internal standard for this compound can also help to correct for any sample loss during preparation and analysis, leading to more accurate quantification.
Quantitative Data Summary: Optimizing Experimental Parameters
The following table provides a summary of key experimental parameters that can be adjusted to optimize the yield of this compound for analysis.
| Parameter | Recommendation | Rationale |
| Sample Preparation | ||
| Tissue Homogenization | Cut tissue into small pieces (<2mm) | Increases surface area for more efficient hydrolysis. |
| Defatting | Wash with organic solvents (e.g., chloroform/methanol) | Removes lipids that can interfere with hydrolysis and analysis. |
| Demineralization (for bone) | 0.5 M EDTA, pH 7.4, with multiple changes | Ensures complete removal of calcium phosphate to expose the collagen matrix. |
| Reduction | ||
| Reducing Agent | Fresh sodium borohydride (NaBH4) | Stabilizes the reducible this compound cross-link. |
| pH for Reduction | ~7.4 | Optimal pH for the reduction reaction. |
| Hydrolysis | ||
| Acid Hydrolysis | 6 M HCl at 110°C for 18-24 hours | A common method for complete collagen hydrolysis. Optimization of time is crucial. |
| Alkaline Hydrolysis | 2 M NaOH at 110°C for 24 hours | A gentler alternative to acid hydrolysis. |
| Purification | ||
| Solid-Phase Extraction (SPE) | C18 or mixed-mode cation exchange cartridges | Enriches for collagen cross-links and removes interfering substances. |
| Elution Solvents | Optimized based on the SPE sorbent | Ensures efficient recovery of this compound from the SPE cartridge. |
| LC-MS/MS Analysis | ||
| Column Chemistry | Reversed-phase or HILIC | Provides chromatographic separation from other compounds. |
| Internal Standard | Stable isotope-labeled this compound | Corrects for variability in sample preparation and instrument response. |
Detailed Experimental Protocol: Extraction and Analysis of this compound from Bone
This protocol provides a general framework for the extraction and analysis of this compound from bone tissue. Optimization of specific steps may be required for different sample types.
1. Sample Preparation
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Clean the bone tissue to remove any adhering soft tissue.
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Fragment the bone into small pieces (approximately 2-3 mm).
-
Perform defatting by washing the bone fragments with a 2:1 (v/v) solution of chloroform:methanol for 48 hours, with solvent changes every 12 hours.
-
Air-dry the defatted bone fragments.
-
Demineralize the bone fragments by incubation in 0.5 M EDTA at pH 7.4 at 4°C with constant stirring. Change the EDTA solution daily until the bone becomes pliable.
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Wash the demineralized bone extensively with deionized water to remove residual EDTA.
-
Lyophilize the demineralized bone to determine the dry weight.
2. Reduction of Reducible Cross-links
-
Suspend the lyophilized bone in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add fresh sodium borohydride (NaBH4) to a final concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Stop the reaction by the dropwise addition of glacial acetic acid until bubbling ceases.
-
Wash the reduced bone with deionized water and lyophilize.
3. Acid Hydrolysis
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Place a known weight of the reduced, lyophilized bone into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum or nitrogen.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample and open the tube.
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Dry the hydrolysate under vacuum to remove the HCl.
4. Purification of this compound
-
Reconstitute the dried hydrolysate in a suitable buffer for solid-phase extraction (SPE).
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the this compound-containing fraction with an appropriate solvent.
-
Dry the eluate under vacuum.
5. LC-MS/MS Analysis
-
Reconstitute the purified sample in a mobile phase-compatible solvent.
-
Inject a known volume of the sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and gradient.
-
Detect and quantify this compound using optimized mass spectrometer parameters (e.g., multiple reaction monitoring - MRM).
-
Calculate the concentration of this compound in the original sample based on a standard curve and normalize to the initial tissue weight.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the extraction and analysis of this compound.
Simplified Formation Pathway of this compound
Caption: Simplified pathway of this compound formation in collagen.
Technical Support Center: Addressing Variability in DHLNL Quantification
Welcome to the technical support center for DHLNL quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound quantification, from sample preparation to data analysis.
Section 1: Sample & Reagent Handling
Q1: We are observing high variability between sample replicates. What are the likely causes related to sample handling?
A1: High variability between replicates often originates from inconsistencies in sample collection, processing, or storage. Key factors to investigate include:
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Inconsistent Sample Collection: Ensure a standardized collection protocol is followed for all samples.
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Sample Stability: this compound, like many biological molecules, may have limited stability. It is crucial to process samples promptly or use a validated storage buffer if they cannot be analyzed immediately.[1] For long-term studies, storing aliquots at -20°C or lower can help preserve analyte integrity.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade the target analyte. Prepare single-use aliquots whenever possible to avoid this. ATP, a common reagent, is known to degrade after multiple freeze-thaw cycles, which can impact assay performance.[2]
-
Contamination: Contaminants from collection tubes, reagents, or the lab environment can interfere with the assay. Using sterile, high-quality consumables is essential.
Q2: How can I ensure my reagents are performing optimally?
A2: Reagent quality is critical for reproducible results.
-
Proper Storage: Always store enzymes and other temperature-sensitive reagents at their recommended temperatures, such as -20°C for ligase and polymerase.[3][4]
-
Avoid Contamination: Use fresh, sterile solutions for washes and buffers.[3]
-
Reagent Preparation: Prepare fresh dilutions of critical reagents, especially enzymes, just before use. Do not let enzyme mixes stand for extended periods before adding them to the sample.[3][4]
-
Buffer Integrity: Ensure buffers are completely thawed and vortexed before use to prevent precipitation and ensure homogeneity.[4]
Section 2: Assay Protocol & Optimization
Q3: Our assay signal is consistently low or absent, even in positive controls. What should we check first?
A3: Low or no signal is a common issue that can often be traced back to the experimental setup.
-
Primary Antibody Performance: The performance of primary antibodies is crucial. It's important to optimize conditions such as fixation, permeabilization, and antibody concentration. Titrating each primary antibody is a necessary first step to determine the optimal concentration.[3]
-
Assay Conditions: Incubation times and temperatures are critical parameters that may need to be empirically determined for your specific sample type and setup.[3][5]
-
Reagent Activity: Verify that enzymes (e.g., ligase, polymerase) are active and have been stored correctly.[4]
-
Washing Steps: Ensure that excess wash buffer is completely removed before adding subsequent reagents, as residual liquid can dilute the reagents and reduce reaction efficiency.[4]
Q4: We are experiencing high background signal in our negative controls. How can this be resolved?
A4: High background can mask the true signal and reduce the dynamic range of the assay.
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Antibody Concentration: The concentration of the primary antibody might be too high, leading to non-specific binding. A titration experiment is recommended to find the lowest concentration that still provides a robust signal.[4]
-
Insufficient Blocking: Ensure the entire sample is covered with blocking solution and consider increasing the blocking incubation time.[3][4] Using a blocking agent optimized for your assay type is also recommended.[3]
-
Inadequate Washing: Increase the number, duration, or volume of washes to more effectively remove unbound antibodies and other sources of non-specific signal.[4]
-
Sample Drying: Never allow the sample to dry out during incubation steps, as this can cause non-specific binding of reagents. Using a humidity chamber is recommended.[4]
Section 3: Instrumentation & Data Analysis
Q5: How can we account for variability introduced by laboratory instruments?
A5: Instrumental factors can introduce systematic or random errors.
-
Instrument Calibration: Regular calibration and maintenance of instruments like plate readers, liquid handlers, and thermocyclers are essential for consistent performance.
-
Environmental Factors: External factors such as vibrations, temperature fluctuations, and even the instrument's power supply can affect measurement accuracy.[6]
-
Systematic Errors: In some cases, instruments may introduce systematic errors, which can be assessed by comparing measurements with a reference standard.[7]
Q6: When is data normalization necessary and what are common methods?
A6: Normalization helps to correct for variations that are not due to the biological effect being studied, such as differences in sample loading or cell number.
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When to Normalize: Normalization is recommended when you suspect there is technical variability between samples. For example, in cell-based assays, results can be normalized to total protein content to account for differences in cell density.[1]
-
Common Normalization Methods:
-
Total Protein Quantification: Normalizing the this compound signal to the total protein concentration in each sample is a robust method to correct for discrepancies in cell number or sample input.[1]
-
Housekeeping Gene/Protein: Using a stably expressed internal control (a "housekeeping" gene or protein) can also be effective, provided its expression is not affected by experimental conditions.
-
Log Transformation: For data that is positively skewed, a log transformation can help to make the distribution more symmetrical and stabilize variance, which is often an assumption for statistical tests.[8]
-
Scaling: Scaling transforms data to fit within a specific range (e.g., 0 to 1), which is useful for certain machine learning algorithms but does not change the shape of the data's distribution.[9][10]
-
Troubleshooting Guides & Workflows
Visual guides to help you navigate common experimental challenges.
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for high data variability.
Quantitative Data Summaries
Proper assay optimization requires careful titration of key components. Below are example tables illustrating how to present optimization data.
Table 1: Primary Antibody Titration
| Primary Antibody Dilution | Raw Signal (Mean) | Background (Mean) | Signal-to-Noise Ratio |
| 1:250 | 2850 | 450 | 6.3 |
| 1:500 | 2400 | 200 | 12.0 |
| 1:1000 | 1950 | 110 | 17.7 |
| 1:2000 | 1100 | 100 | 11.0 |
| 1:4000 | 600 | 95 | 6.3 |
Optimal dilution is selected based on the highest Signal-to-Noise ratio, not the highest absolute signal.
Table 2: Assay Incubation Time Optimization
| Incubation Time (Minutes) | Raw Signal (Mean) | Standard Deviation | Coefficient of Variation (%) |
| 30 | 980 | 150 | 15.3 |
| 60 | 1850 | 190 | 10.3 |
| 90 | 2300 | 161 | 7.0 |
| 120 | 2450 | 294 | 12.0 |
Optimal time is selected based on a strong signal combined with the lowest Coefficient of Variation (CV), indicating higher precision.
Experimental Protocols
This section provides a generalized, detailed methodology for a plate-based immunodetection assay for this compound quantification.
Protocol: Plate-Based this compound Quantification
1. Preparation 1.1. Prepare all buffers (Coating, Blocking, Wash, Assay) according to the manufacturer's instructions or internal SOPs. Ensure all buffers are at room temperature before use. 1.2. Thaw samples and standards on ice. If necessary, clarify samples by centrifugation to remove debris. 1.3. Prepare serial dilutions of the this compound standard to generate a standard curve.
2. Plate Coating (Indirect Assay) 2.1. Coat a 96-well high-binding microplate with capture antibody diluted in Coating Buffer. 2.2. Seal the plate and incubate overnight at 4°C. 2.3. The next day, wash the plate 3 times with Wash Buffer. Tap the plate on absorbent paper to remove residual buffer.
3. Blocking 3.1. Add Blocking Buffer to each well to prevent non-specific binding. 3.2. Seal the plate and incubate for 1-2 hours at room temperature. 3.3. Wash the plate 3 times with Wash Buffer.
4. Sample & Standard Incubation 4.1. Add prepared standards, controls, and samples to the appropriate wells. 4.2. Seal the plate and incubate for 2 hours at room temperature or as optimized.
5. Detection Antibody Incubation 5.1. Wash the plate 5 times with Wash Buffer. 5.2. Add the detection antibody, diluted in Assay Buffer, to each well. 5.3. Seal the plate and incubate for 1-2 hours at room temperature.
6. Signal Generation 6.1. Wash the plate 5 times with Wash Buffer. 6.2. Add the enzyme-conjugated secondary antibody or other signal reagent. 6.3. Incubate for the optimized duration, protecting the plate from light if using a fluorescent or chemiluminescent substrate. 6.4. Add the substrate and allow the reaction to develop. 6.5. Add Stop Solution if required.
7. Data Acquisition 7.1. Read the plate on a compatible microplate reader at the appropriate wavelength. 7.2. Export the data for analysis.
8. Data Analysis 8.1. Subtract the average background reading from all measurements. 8.2. Plot the standard curve and calculate the concentration of this compound in samples based on the curve. 8.3. If required, normalize the calculated concentrations to total protein content or another internal control.
References
- 1. mdpi.com [mdpi.com]
- 2. neb.com [neb.com]
- 3. Troubleshooting Guide for Duolink® PLA for Flow Cytometry Detection [sigmaaldrich.cn]
- 4. Duolink® PLA故障排除指南 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. kaggle.com [kaggle.com]
- 10. kaggle.com [kaggle.com]
Technical Support Center: Optimization of Enzymatic Digestion for Target Molecule Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzymatic digestion for the release of a target molecule (TM) from a larger bioconjugate or protein.
Troubleshooting Guide
Enzymatic digestion is a critical step in many workflows, and its success can be influenced by several factors. This guide addresses common issues encountered during the enzymatic release of a target molecule.
Problem 1: Low or No Release of the Target Molecule
| Possible Cause | Recommended Solution |
| Incorrect Enzyme | Ensure the chosen enzyme is specific for the linker or cleavage site on your substrate. Review the literature for enzymes used on similar bioconjugates. |
| Suboptimal pH | Verify that the buffer pH matches the optimal pH for the enzyme's activity. Most enzymes have a narrow optimal pH range and their activity decreases sharply outside this range.[1][2][3] |
| Suboptimal Temperature | Confirm that the incubation temperature is optimal for the enzyme. While many enzymes used in molecular biology work well at 37°C, this is not universal.[1][2] Note that excessively high temperatures can lead to enzyme denaturation.[1][4] |
| Insufficient Enzyme Concentration | Increase the enzyme-to-substrate ratio. The reaction rate is often directly proportional to the enzyme concentration when the substrate is not limiting.[5] |
| Short Incubation Time | Extend the incubation time. Some substrates require longer incubation periods for complete digestion.[6] |
| Presence of Inhibitors | Ensure your sample preparation does not introduce inhibitors. Common inhibitors include chelating agents (e.g., EDTA) for metalloproteases or high salt concentrations. Consider a buffer exchange or dialysis step to remove potential inhibitors. |
| Substrate Conformation | The cleavage site may be inaccessible to the enzyme due to the three-dimensional structure of the substrate. Consider adding a denaturant (e.g., urea, guanidinium chloride) or a detergent to unfold the substrate. Note that these additives must be compatible with your enzyme's activity. |
Problem 2: Incomplete Digestion
| Possible Cause | Recommended Solution |
| Enzyme-to-Substrate Ratio is Too Low | Increase the amount of enzyme used in the reaction. A higher enzyme concentration can help drive the reaction to completion.[7] |
| Incubation Time is Too Short | Increase the duration of the digestion. Monitor the release of the target molecule over a time course to determine the optimal incubation period.[7] |
| Enzyme Activity Has Decreased | Use a fresh aliquot of the enzyme. Repeated freeze-thaw cycles can reduce enzyme activity. Ensure proper storage of the enzyme stock. |
| Substrate Concentration is Too High | If the substrate concentration is very high, the enzyme may become saturated.[2][8] In such cases, increasing the enzyme concentration or the reaction volume may be necessary. |
Problem 3: Off-Target Cleavage or Degradation of the Target Molecule
| Possible Cause | Recommended Solution |
| "Star Activity" of the Enzyme | This occurs when an enzyme cleaves at non-specific sites due to non-optimal conditions. To mitigate this, decrease the amount of enzyme, shorten the incubation time, or increase the reaction volume.[7] Using a high-fidelity version of the enzyme, if available, can also reduce star activity.[7] |
| Presence of Contaminating Proteases | Your enzyme preparation or sample may be contaminated with other proteases. Use a high-purity enzyme and consider adding a protease inhibitor cocktail that does not inhibit your primary enzyme. |
| Instability of the Target Molecule | The released target molecule may be unstable under the digestion conditions. Once released, it could be susceptible to degradation. Analyze the reaction at different time points to assess the stability of the released molecule. It may be necessary to modify the buffer conditions (e.g., pH) to enhance the stability of the target molecule post-cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for my enzymatic digestion?
A1: The optimal temperature is enzyme-specific. While many enzymes used with mammalian proteins have an optimal temperature of around 37°C, this can vary.[2][4] It is best to consult the manufacturer's data sheet for your specific enzyme. If this information is not available, you can perform a temperature optimization experiment, testing a range of temperatures (e.g., 25°C, 37°C, 50°C) to determine the highest yield of your target molecule.
Q2: How does pH affect my enzymatic digestion?
A2: pH is a critical factor for enzyme activity. Each enzyme has an optimal pH at which it functions most efficiently.[1][2][3] Deviations from this optimal pH can lead to a significant decrease in activity and, in extreme cases, irreversible denaturation of the enzyme.[1][3] For example, pepsin, found in the stomach, has an optimal pH of around 2, while enzymes in the small intestine work best at an alkaline pH.[2][3] Always use a buffer that maintains the optimal pH for your enzyme.
Q3: How do I determine the right amount of enzyme to use?
A3: The optimal enzyme-to-substrate ratio depends on the specific activity of the enzyme, the nature of the substrate, and the desired reaction time. A common starting point is a 1:20 or 1:50 ratio (w/w) of enzyme to substrate. You can then optimize this by performing a titration experiment with varying enzyme concentrations to find the lowest amount of enzyme that gives complete cleavage in your desired timeframe.
Q4: Can I reuse an aliquot of my enzyme?
A4: It is generally not recommended to reuse enzyme aliquots, as repeated freeze-thaw cycles can decrease enzymatic activity. It is best practice to prepare single-use aliquots of your enzyme stock to ensure consistent performance.
Q5: My target molecule is part of an antibody-drug conjugate (ADC). Are there specific enzymes you would recommend?
A5: For ADCs with valine-citrulline linkers, cysteine proteases like papain have been shown to be effective for cleaving and releasing the small molecule drug.[9] The choice of enzyme is highly dependent on the specific linker chemistry used in the ADC.
Experimental Protocols
Protocol 1: Optimization of Enzyme Concentration
-
Prepare the Substrate: Prepare a stock solution of your bioconjugate at a known concentration in the recommended reaction buffer.
-
Set Up Reactions: In separate microcentrifuge tubes, set up a series of reactions with a fixed amount of substrate and varying enzyme-to-substrate ratios (e.g., 1:100, 1:50, 1:20, 1:10 w/w).
-
Incubation: Incubate all reactions at the enzyme's optimal temperature for a fixed period (e.g., 2 hours).
-
Stop Reaction: Terminate the reactions by adding an appropriate inhibitor or by heat inactivation (if the enzyme is heat-labile and this does not affect your downstream analysis).
-
Analysis: Analyze the release of the target molecule using a suitable analytical method, such as HPLC, SDS-PAGE, or mass spectrometry.
-
Determine Optimum: The optimal enzyme concentration is the lowest concentration that results in the complete release of the target molecule.
Protocol 2: Optimization of Incubation Time
-
Prepare Substrate and Enzyme: Prepare your substrate and enzyme in the optimal reaction buffer at the previously determined optimal enzyme-to-substrate ratio.
-
Set Up a Time-Course Experiment: Prepare a master mix of the reaction and aliquot it into several tubes.
-
Incubation: Place all tubes in an incubator at the optimal temperature.
-
Stop Reactions at Different Time Points: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, overnight), remove one tube and stop the reaction.
-
Analysis: Analyze the amount of released target molecule in each sample.
-
Determine Optimum Time: The optimal incubation time is the shortest time required to achieve complete and maximal release of the target molecule.
Visualizations
Caption: Workflow for optimizing enzymatic digestion.
Caption: Troubleshooting logic for low product yield.
References
- 1. youtube.com [youtube.com]
- 2. monash.edu [monash.edu]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. youtube.com [youtube.com]
- 8. Enzyme - Wikipedia [en.wikipedia.org]
- 9. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for DHLNL-related experiments. This guide provides troubleshooting for common issues encountered when studying the Deubiquitinase Heart and Neural Linked (this compound) protein. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my recombinant this compound protein showing low or no deubiquitinase (DUB) activity?
Low or absent enzymatic activity in your purified recombinant this compound can stem from several factors, ranging from protein misfolding to assay conditions.
-
Troubleshooting Steps:
-
Confirm Protein Integrity: Run an SDS-PAGE gel with a sample of your purified protein to check for degradation or aggregation. A single, sharp band at the expected molecular weight is ideal. Degradation may appear as multiple lower molecular weight bands.[1][2]
-
Assess Protein Folding: Misfolded protein is a common cause of inactivity. Try optimizing expression conditions by lowering the temperature during induction (e.g., 18-25°C) and reducing the concentration of the inducing agent (e.g., IPTG).[1][2] Consider co-expression with chaperones to aid proper folding.[2][3]
-
Check Buffer Components: Ensure your assay buffer has the optimal pH and salt concentration for this compound activity. Include a reducing agent like DTT or TCEP, as DUB activity is often dependent on the catalytic cysteine residue being in a reduced state.[4]
-
Verify Substrate Quality: The fluorescent ubiquitin substrate (e.g., Ub-Rhodamine110) can degrade over time.[5] Test your enzyme against a fresh batch of substrate to rule out this possibility.
-
Include Positive Controls: Use a known active DUB as a positive control to confirm that your assay setup and reagents are working correctly.
-
2. I'm observing high background or non-specific bands in my this compound Western Blots. What can I do?
High background can obscure the specific detection of this compound, particularly if it is a low-abundance protein.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[6][7]
-
Improve Blocking: Increase the blocking time or try a different blocking agent. Common blockers include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. For some antibodies, BSA is preferred over milk.
-
Increase Wash Steps: Extend the duration and number of washes after primary and secondary antibody incubations to more effectively remove non-specifically bound antibodies.[5]
-
Use High-Quality Antibodies: Ensure your primary antibody is validated for Western blotting and shows high specificity for this compound.
-
Sample Purity: For low-abundance proteins, consider enriching your sample for the protein of interest.[8][9] This can be done through techniques like subcellular fractionation if this compound is known to localize to a specific cellular compartment.[9][10]
-
Membrane Choice: For low abundance proteins, PVDF membranes are often recommended due to their higher binding capacity compared to nitrocellulose.[6][9]
-
3. My this compound inhibitor shows variable IC50 values between experiments. How can I improve consistency?
Inconsistent IC50 values can undermine the reliability of your inhibitor screening results.
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that all assay parameters, including enzyme concentration, substrate concentration, and incubation times, are kept consistent across all experiments.[11] For irreversible inhibitors, the IC50 value is highly dependent on the pre-incubation time.[12]
-
Check Compound Stability: Verify the stability of your inhibitor in the assay buffer. Some compounds can degrade over time, leading to a loss of potency.
-
Control for DMSO Concentration: If your inhibitors are dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells, including controls, as it can affect enzyme activity.
-
Monitor Reaction Progress: Ensure you are measuring the initial velocity of the reaction. This is the linear phase of product formation over time. Assays should be run in kinetic mode to verify this.[4]
-
Assess for Non-Specific Inhibition: Some compounds can cause aggregation or other artifacts that lead to non-specific inhibition. It's useful to test your compounds in a counterscreen with an unrelated enzyme.
-
4. I am unable to detect an interaction between this compound and its putative substrate via Co-Immunoprecipitation (Co-IP). What could be the issue?
Failure to detect a protein-protein interaction can be due to a variety of factors, from the nature of the interaction to the experimental technique.
-
Troubleshooting Steps:
-
Use a Gentle Lysis Buffer: The interaction may be weak or transient and easily disrupted by harsh detergents. Use a lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and avoid ionic detergents like SDS.[13]
-
Optimize Antibody and Bead Incubation: Ensure you are using an antibody validated for IP. The amount of antibody and beads may need to be optimized. Magnetic beads can sometimes reduce non-specific binding and improve efficiency.[14][15]
-
Include Proper Controls: Always include an isotype control (a non-specific antibody of the same isotype) to ensure that the interaction you are seeing is not due to non-specific binding to the antibody or beads.[16]
-
Confirm Protein Expression: Before starting the Co-IP, confirm that both this compound and its putative binding partner are expressed in your cell lysate by running a Western blot on the input fraction.[17]
-
Consider Cross-linking: If the interaction is very transient, you may need to use a cross-linking agent (e.g., formaldehyde or DSS) to stabilize the interaction before cell lysis.
-
Subcellular Localization: The interaction might be specific to a particular cellular compartment. Consider performing the Co-IP on subcellular fractions.[18]
-
Data Presentation
Table 1: Comparative Analysis of this compound Inhibitors
This table presents hypothetical data comparing the potency and selectivity of three different small molecule inhibitors against this compound.
| Inhibitor | IC50 for this compound (nM) | IC50 for USP7 (nM) | Selectivity (Fold) |
| Compound A | 50 | 5,000 | 100 |
| Compound B | 150 | 300 | 2 |
| Compound C | 25 | 10,000 | 400 |
Table 2: Kinetic Parameters of Wild-Type vs. Mutant this compound
This table summarizes hypothetical kinetic data for wild-type this compound and a catalytically inactive mutant (C123A), as determined by a fluorescent DUB assay.
| Enzyme | Km (μM) | Vmax (RFU/s) | kcat (s⁻¹) |
| This compound (Wild-Type) | 2.5 | 150 | 0.5 |
| This compound (C123A Mutant) | N/A | <1 | N/A |
Experimental Protocols & Visualizations
Protocol 1: In Vitro this compound Deubiquitinase Activity Assay
This protocol describes how to measure the enzymatic activity of recombinant this compound using a fluorescent substrate.
Methodology:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, and 0.1 mg/mL BSA.
-
Dilute Reagents: Prepare serial dilutions of your this compound inhibitor in DMSO. Dilute recombinant this compound and Ubiquitin-Rhodamine110 substrate in the assay buffer.[4]
-
Assay Plate Setup: In a 384-well plate, add 1 µL of your diluted inhibitor. Add 25 µL of diluted this compound enzyme to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind.[4]
-
Initiate Reaction: Add 25 µL of the Ubiquitin-Rhodamine110 substrate to each well to start the reaction.[4]
-
Measure Fluorescence: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30 minutes.[19][20][21]
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase). Plot the velocities against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Protocol 2: Co-Immunoprecipitation (Co-IP) for this compound Interaction
This protocol details the steps to identify proteins that interact with this compound in a cellular context.
Methodology:
-
Cell Lysis: Harvest cells expressing your proteins of interest. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors). Keep samples on ice.
-
Pre-clearing Lysate: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding of proteins to the beads.[16]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube. Add the primary antibody against this compound (or a control IgG) and incubate for 4 hours to overnight at 4°C.
-
Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner.
This compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving this compound. In this pathway, an upstream kinase phosphorylates and activates this compound, which then deubiquitinates a target substrate, preventing its degradation and allowing it to promote cell survival.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ubiquitin rhodamine 110 kinetic assay [bio-protocol.org]
- 5. biocompare.com [biocompare.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 10. Western印迹法检测低丰度蛋白质-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. youtube.com [youtube.com]
- 14. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
- 17. google.com [google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. amsbio.com [amsbio.com]
Validation & Comparative
Validating DHLNL as a Biomarker for Lung Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and non-invasive biomarkers is a critical endeavor in the field of lung fibrosis research. Effective biomarkers are essential for early diagnosis, prognostic stratification, and monitoring therapeutic responses to novel anti-fibrotic agents. This guide provides a comparative analysis of dihydroxylysinonorleucine (DHLNL), a collagen cross-link, as a potential biomarker for lung fibrosis, benchmarking it against established and emerging biomarkers.
The Rationale for this compound as a Fibrosis Biomarker
Fibrosis is characterized by the excessive deposition and remodeling of the extracellular matrix (ECM), with collagen being a primary component. The stability and insolubility of collagen fibrils are significantly influenced by the formation of covalent cross-links. Dihydroxylysinonorleucine (this compound) is an immature divalent collagen cross-link, and its levels, particularly in ratio to hydroxylysinonorleucine (HLNL), are indicative of the rate and nature of collagen turnover.
One study has suggested that an elevated this compound:HLNL ratio in lung tissue may serve as a marker for an "acute fibrotic episode". This is in contrast to mature, trivalent cross-links like hydroxypyridinium (OHP), which are more indicative of chronic, established fibrosis. This distinction positions the this compound:HLNL ratio as a potential tool to assess the dynamic state of the fibrotic process.
Comparative Performance of Lung Fibrosis Biomarkers
To objectively evaluate the potential of this compound, it is crucial to compare its performance with existing biomarkers. The following table summarizes the performance characteristics of several key biomarkers for lung fibrosis, primarily focusing on idiopathic pulmonary fibrosis (IPF), a progressive and fatal form of the disease.
| Biomarker | Sample Type | Sensitivity | Specificity | Key Findings & Notes |
| This compound:HLNL Ratio | Lung Tissue | Data Not Available | Data Not Available | Elevated ratio observed in patients with Adult Respiratory Distress Syndrome (ARDS), suggesting it may mark acute fibrotic processes. Further validation in chronic lung fibrosis is needed. |
| Hydroxypyridinium (OHP) | Lung Tissue | Data Not Available | Data Not Available | Increased content is considered a marker of chronic lung fibrosis in Interstitial Lung Disease (ILD). |
| Krebs von den Lungen-6 (KL-6) | Serum | 62% - 93.9%[1][2][3] | 58% - 96.3%[1][2][3] | A meta-analysis showed high sensitivity (87%) and specificity (91%) for diagnosing pulmonary fibrosis[4]. Levels are associated with disease activity, progression, and mortality[1][2]. A cut-off of 1261 U/mL was associated with the best sensitivity and specificity for predicting disease progression[1]. |
| Surfactant Protein D (SP-D) | Serum | 75.4% - 77.7%[5][6] | 69.4% - 85.2%[5][6] | Serum levels are significantly elevated in IPF patients compared to controls and correlate with radiographic abnormalities[7][8]. A meta-analysis concluded that serum SP-D is a significant biomarker for ILD occurrence, progression, acute exacerbation, and mortality[9]. |
| Matrix Metalloproteinase-7 (MMP-7) | Serum | 54% - 96.3%[10][11][12] | 58% - 95.0%[10][11][12] | A cut-off of 3.53 ng/mL had a sensitivity of 61% and specificity of 74% for predicting progressive pulmonary fibrosis in non-IPF ILDs[13][14]. The combination of high MMP-7 and MMP-1 levels can distinguish IPF patients from controls with high sensitivity and specificity[11]. |
Note: Sensitivity and specificity values can vary significantly between studies due to differences in patient cohorts, disease severity, and analytical methods.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their validation and clinical implementation. Below are outlines of the methodologies for the analysis of this compound and other key biomarkers.
Measurement of this compound and HLNL in Lung Tissue
This protocol is based on methods for analyzing collagen cross-links in tissue samples.
-
Sample Preparation:
-
Obtain fresh or frozen lung tissue biopsies.
-
Lyophilize (freeze-dry) the tissue to a constant weight.
-
Hydrolyze the dried tissue in 6M HCl at 110°C for 18-24 hours in a sealed, nitrogen-flushed tube.
-
Remove the acid from the hydrolysate by evaporation under vacuum.
-
Reconstitute the sample in a suitable buffer for analysis.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Utilize a reversed-phase HPLC system.
-
Employ a C18 column for the separation of amino acids and cross-links.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate with a pairing agent) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection can be achieved using post-column derivatization with a reagent like o-phthalaldehyde (OPA) for fluorescence detection, or by mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.
-
Quantify this compound and HLNL by comparing the peak areas to those of known standards.
-
Measurement of Serum Biomarkers (KL-6, SP-D, MMP-7)
These biomarkers are typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Sample Collection and Preparation:
-
Collect whole blood and separate the serum by centrifugation.
-
Store serum samples at -80°C until analysis.
-
Thaw samples on ice before use.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, this involves adding standards, controls, and patient samples to a microplate pre-coated with a capture antibody.
-
Incubate the plate to allow the biomarker to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal intensity using a microplate reader.
-
Calculate the concentration of the biomarker in the samples by interpolating from a standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the validation process is crucial for understanding the potential of a new biomarker.
Signaling Pathways Regulating Lysyl Hydroxylase
The formation of this compound is dependent on the hydroxylation of lysine residues in collagen, a process catalyzed by lysyl hydroxylases. The expression and activity of these enzymes are regulated by key pro-fibrotic signaling pathways.
Caption: TGF-β and Wnt signaling pathways in lysyl hydroxylase regulation.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like this compound requires a systematic approach, from initial discovery to clinical utility assessment.
Caption: A typical workflow for validating a novel biomarker for lung fibrosis.
Conclusion and Future Directions
The this compound:HLNL ratio presents an intriguing possibility as a biomarker for assessing the acute dynamics of fibrotic processes in the lung. Its direct link to collagen metabolism provides a strong biological rationale for its investigation. However, to establish its clinical utility, further research is imperative.
Future studies should focus on:
-
Developing and validating robust, high-throughput assays for the measurement of this compound and HLNL in easily accessible biological fluids such as serum and bronchoalveolar lavage (BAL) fluid.
-
Conducting large-scale, prospective clinical studies in well-characterized cohorts of patients with various forms of lung fibrosis to determine the sensitivity, specificity, and predictive value of the this compound:HLNL ratio.
-
Directly comparing the performance of the this compound:HLNL ratio with that of established biomarkers like KL-6, SP-D, and MMP-7 in the same patient populations.
-
Investigating the correlation of the this compound:HLNL ratio with disease progression, response to anti-fibrotic therapies, and long-term clinical outcomes.
By addressing these key areas, the scientific and clinical communities can fully elucidate the potential of this compound as a valuable tool in the management of lung fibrosis.
References
- 1. Serum KL-6 as a Biomarker of Progression at Any Time in Fibrotic Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant protein D: A useful biomarker for distinguishing COVID‐19 pneumonia from COVID‐19 pneumonia‐like diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Serum surfactant proteins-A and -D as biomarkers in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Serum surfactant protein D as a significant biomarker for predicting occurrence, progression, acute exacerbation, and mortality in interstitial lung disease: a systematic review and meta-analysis [frontiersin.org]
- 10. atsjournals.org [atsjournals.org]
- 11. MMP1 and MMP7 as Potential Peripheral Blood Biomarkers in Idiopathic Pulmonary Fibrosis | PLOS Medicine [journals.plos.org]
- 12. diazyme.com [diazyme.com]
- 13. Serum metalloproteinase-7 as a biomarker of progressive pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum metalloproteinase-7 as a biomarker of progressive pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Collagen: A Comparative Analysis of Dehydrodihydroxynorleucine (DHLNL) in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
Dehydrodihydroxynorleucine (DHLNL) is a crucial, yet often overlooked, component of the extracellular matrix (ECM). As a divalent cross-link stabilizing collagen fibrils, its abundance and regulation are critical for maintaining tissue integrity and function. Emerging evidence suggests that dysregulation of this compound and other collagen cross-links is a hallmark of various pathologies, including fibrotic diseases and cancer. This guide provides a comparative analysis of this compound in healthy versus diseased tissues, offering insights into its potential as a biomarker and therapeutic target.
Quantitative Analysis of this compound: A Tale of Two Tissues
The concentration of this compound varies significantly between healthy and diseased tissues, reflecting alterations in collagen metabolism and ECM remodeling. While data across a wide range of conditions is still emerging, studies in idiopathic pulmonary fibrosis (IPF) provide a clear example of this disparity.
| Tissue Type | Condition | This compound Concentration (pmol/mg of tissue) | Fold Change | Reference |
| Lung | Healthy Donor | ~1.5 | - | [1] |
| Lung | Idiopathic Pulmonary Fibrosis (IPF) | ~3.5 | ~2.3 | [1] |
| Breast | Normal Tissue | Undetected/Low | - | [2] |
| Breast | Tumor Tissue | Increased | - | [2] |
Note: Quantitative data for this compound in other fibrotic conditions such as liver cirrhosis and hypertrophic scars is not yet readily available in the literature. However, given the known increase in overall collagen cross-linking in these conditions, it is highly probable that this compound levels are similarly elevated. Further research is needed to establish precise quantitative values.
The Molecular Machinery: Experimental Protocols for this compound Quantification
The gold standard for accurate and sensitive quantification of this compound and other collagen cross-links is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a generalized workflow for this analysis.
Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS
1. Sample Preparation:
- Homogenization: Tissue samples are homogenized in a suitable buffer to disrupt the cellular structure and release the ECM.
- Reduction: The homogenized tissue is treated with sodium borohydride (NaBH₄) to stabilize the reducible collagen cross-links, including the precursor to this compound, into their non-reducible forms.
- Hydrolysis: The reduced tissue pellet is hydrolyzed using 6N hydrochloric acid (HCl) at high temperature (e.g., 110°C) for an extended period (e.g., 16-24 hours) to break down the collagen into its constituent amino acids and cross-links.
- Solid-Phase Extraction (SPE): The hydrolysate is cleaned up using SPE to remove interfering substances and enrich the cross-link fraction.
2. LC-MS/MS Analysis:
- Chromatographic Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate the different cross-links based on their physicochemical properties. A gradient elution with solvents such as water with heptafluorobutyric acid (HFBA) and acetonitrile is employed.
- Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and other target cross-links are monitored for highly selective and sensitive quantification.
- Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Signaling Underpinnings: The Role of this compound in Cellular Pathways
The pathological accumulation of this compound is not merely a structural alteration but is intricately linked to key signaling pathways that drive disease progression. The Transforming Growth Factor-beta (TGF-β) and Integrin signaling pathways are central to this process.
TGF-β Signaling Pathway in Fibrosis
TGF-β is a potent profibrotic cytokine that stimulates the production of ECM components, including collagen. In diseased tissues, elevated TGF-β activity leads to the upregulation of enzymes responsible for collagen cross-linking, such as lysyl oxidases (LOX) and lysyl hydroxylase 2 (LH2). This results in an increased formation of this compound, contributing to the stiffening and scarring of the tissue.
Caption: TGF-β signaling cascade leading to increased this compound and fibrosis.
Integrin Signaling and Mechanotransduction
The increased collagen cross-linking, including elevated this compound, stiffens the ECM. This altered mechanical environment is sensed by cells through integrins, transmembrane receptors that connect the ECM to the intracellular cytoskeleton. The engagement of integrins on a stiff, cross-linked matrix triggers downstream signaling cascades, such as the FAK/Src and Rho/ROCK pathways. This mechanotransduction can promote cell proliferation, migration, and further ECM production, creating a vicious cycle of disease progression in fibrosis and cancer.
Caption: Integrin-mediated mechanotransduction in response to a stiff ECM.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the comparative analysis of this compound in tissue samples.
Caption: Workflow for this compound analysis in healthy vs. diseased tissue.
Conclusion
The analysis of this compound provides a valuable window into the state of the extracellular matrix in health and disease. Its quantification offers a specific and sensitive measure of collagen cross-linking that is altered in pathological conditions. Understanding the interplay between this compound, tissue mechanics, and cellular signaling pathways opens new avenues for the development of targeted therapies for a range of fibrotic and neoplastic diseases. Further research into the precise quantitative changes of this compound in various diseased tissues will be instrumental in realizing its full potential as a diagnostic and prognostic biomarker.
References
- 1. Transforming growth factor beta 1 influences lysyl hydroxylation of collagen I and reduces steady-state levels of lysyl hydroxylase mRNA in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of lysyl oxidase expression in lung fibroblasts by transforming growth factor-beta 1 and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
DHLNL vs. HLNL: A Comparative Guide to Collagen Maturity Markers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of collagen biochemistry, the maturation of this essential structural protein is a critical process governed by the formation of covalent cross-links. These cross-links provide tensile strength and stability to connective tissues. Among the initial, immature divalent cross-links, dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL) serve as key indicators of new collagen deposition and turnover. Understanding the balance and dynamics of these two markers offers valuable insights into tissue health, disease progression, and the efficacy of therapeutic interventions.
This guide provides an objective comparison of this compound and HLNL as markers of collagen maturity, supported by experimental data and detailed methodologies for their analysis.
Biochemical Overview: The Path to Mature Collagen
Collagen cross-linking is an enzymatic process initiated by lysyl oxidase, which converts specific lysine and hydroxylysine residues in collagen telopeptides into reactive aldehydes. These aldehydes then spontaneously react with other lysine or hydroxylysine residues in adjacent collagen molecules to form immature, reducible cross-links.
-
Hydroxylysinonorleucine (HLNL): Formed from a lysine-aldehyde and a hydroxylysine residue.
-
Dihydroxylysinonorleucine (this compound): Formed from a hydroxylysine-aldehyde and a hydroxylysine residue.
The relative abundance of HLNL and this compound is influenced by the extent of lysine hydroxylation, a post-translational modification catalyzed by lysyl hydroxylases. Increased activity of these enzymes, particularly lysyl hydroxylase 2 (LH2), leads to a higher proportion of hydroxylysine residues and consequently, a higher this compound to HLNL ratio.
These immature cross-links can undergo further reactions to form more stable, mature, trivalent cross-links such as hydroxypyridinium (OHP). Therefore, the ratio of this compound to HLNL can be indicative of recent collagen synthesis and the rate of tissue remodeling.
Quantitative Comparison of this compound and HLNL
The following table summarizes quantitative data on the ratio of this compound to HLNL in different biological contexts. This ratio can serve as a valuable biomarker for assessing the state of collagen metabolism. An elevated this compound/HLNL ratio is often associated with conditions involving increased collagen turnover and fibrosis.[1][2]
| Tissue/Condition | Species | This compound/HLNL Ratio (Mean ± SEM) | Significance |
| Lung - Control | Human | 0.6 ± 0.1 | Baseline for healthy lung tissue. |
| Lung - Interstitial Lung Disease (ILD) | Human | 0.7 ± 0.1 | Slight, non-significant increase compared to control. |
| Lung - Adult Respiratory Distress Syndrome (ARDS) | Human | 1.4 ± 0.2 | Significantly elevated, indicating an acute fibrotic episode.[1][2] |
| Bone - Wistar Rats (8 weeks) | Rat | ~0.8 (calculated from total immature cross-links) | Represents a baseline for young, healthy bone. |
| Bone - Diabetic WBN/Kob Rats (8 weeks) | Rat | ~1.0 (calculated from total immature cross-links) | Suggests altered collagen metabolism in diabetic bone. |
Experimental Protocols
Accurate quantification of this compound and HLNL is crucial for their use as biomarkers. The following are detailed methodologies for their analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation (Common for HPLC and LC-MS/MS)
-
Tissue Homogenization: Freeze the tissue sample in liquid nitrogen and grind it to a fine powder.
-
Reduction: Resuspend the powdered tissue in a solution of sodium borohydride (NaBH₄) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4) to reduce the immature Schiff base cross-links to their stable, reduced forms (this compound and HLNL). Incubate for 1-2 hours at room temperature.
-
Hydrolysis: After reduction, wash the tissue pellet extensively with distilled water to remove excess NaBH₄. Hydrolyze the sample in 6 M HCl at 110°C for 18-24 hours.
-
Drying and Reconstitution: Dry the hydrolysate under vacuum to remove the HCl. Reconstitute the dried sample in a suitable solvent for chromatographic analysis (e.g., 0.1% heptafluorobutyric acid in water for reversed-phase HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic solvent (e.g., acetonitrile).
-
Detection: The natural fluorescence of the pyridinoline and deoxypyridinoline cross-links can be used for detection (Excitation: ~295 nm, Emission: ~395 nm). For this compound and HLNL, which are not naturally fluorescent, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) may be necessary for sensitive detection.
-
Quantification: Calibrate the system using purified standards of this compound and HLNL. The concentration in the samples is determined by comparing the peak areas to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound and HLNL.[3][4]
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Column: A C18 or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the specific precursor ions for this compound and HLNL and their characteristic product ions.
-
This compound Precursor Ion (m/z): [M+H]⁺
-
HLNL Precursor Ion (m/z): [M+H]⁺
-
Note: The exact m/z values will depend on the specific adducts formed.
-
-
-
Quantification: Prepare a calibration curve using known concentrations of stable isotope-labeled internal standards for this compound and HLNL to ensure accurate quantification by correcting for matrix effects and variations in instrument response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the collagen cross-linking pathway and a typical experimental workflow for this compound and HLNL analysis.
Caption: Collagen cross-linking pathway leading to this compound and HLNL formation.
Caption: Experimental workflow for this compound and HLNL analysis.
References
- 1. Collagen cross-linking in adult patients with acute and chronic fibrotic lung disease. Molecular markers for fibrotic collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of Anti-Lysyl Oxidase (LOX) Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available anti-Lysyl Oxidase (LOX) antibodies, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs. Ensuring the specificity of antibodies is paramount for reproducible and reliable experimental outcomes. This guide outlines key validation strategies and presents available data for a selection of anti-LOX antibodies.
Introduction to Lysyl Oxidase (LOX)
Lysyl oxidase (LOX) is a copper-dependent amine oxidase that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix (ECM).[1] This crosslinking is essential for the structural integrity and elasticity of various tissues.[1] Beyond its enzymatic role in the ECM, LOX is implicated in diverse cellular processes, including cell adhesion, migration, and signaling.[2] Dysregulation of LOX activity is associated with numerous pathological conditions, including cancer progression and metastasis, making it a significant target for therapeutic development.[2][3] The LOX protein family also includes four LOX-like (LOXL1-4) proteins, which share sequence homology and may present a source of cross-reactivity for anti-LOX antibodies.
Comparison of Commercially Available Anti-LOX Antibodies
The following table summarizes key information for a selection of commercially available anti-LOX antibodies. This data is compiled from information provided by the respective manufacturers and should be used as a starting point for your own in-house validation.
| Antibody/Vendor | Catalog Number | Clonality | Host | Validated Applications | Reported Molecular Weight | Validation Data Highlights |
| Abcam | ab174316 (clone EPR4025) | Monoclonal | Rabbit | WB, IHC-P, ICC/IF, IP, Flow Cytometry | 47 kDa (pro-form), 32 kDa (mature) | Knockout (KO) validated in HeLa cells for WB. |
| Sigma-Aldrich | SAB1406798 | Polyclonal | Rabbit | WB | ~50 kDa | Peptide competition assay shows specific binding. |
| Novus Biologicals | NB100-2527 | Polyclonal | Rabbit | WB, IHC-P, ICC/IF | ~58 kDa (glycosylated), ~32 kDa (mature) | Knockdown (KD) validation data available.[1] |
| Thermo Fisher Scientific | PA1-16953 | Polyclonal | Rabbit | WB, IHC-P, ICC/IF | ~58 kDa, ~50 kDa, ~32 kDa | Tested on multiple mouse tissues.[2] |
| Boster Biological Technology | M00575-3 (clone OTI6B7) | Monoclonal | Mouse | WB, IHC, IF, Flow Cytometry | Not specified | Overexpression lysate used for WB validation.[4] |
Note: The performance of an antibody can vary depending on the experimental conditions. It is crucial to validate the antibody in your specific application and with your samples.
Key Experimental Protocols for Antibody Specificity Validation
To ensure the specificity of an anti-LOX antibody, a combination of the following experimental approaches is recommended.
Western Blot (WB)
Western blotting is a fundamental technique to assess antibody specificity by detecting a single band at the expected molecular weight of the target protein.
Protocol:
-
Lysate Preparation:
-
Culture cells known to express LOX (e.g., MDA-MB-231 breast cancer cells) and a negative control cell line (e.g., a LOX knockout or knockdown cell line).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LOX antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Result: A single band at the expected molecular weight of LOX (~32 kDa for the mature form, ~50 kDa for the pro-enzyme) should be observed in the positive control lysate and absent or significantly reduced in the negative control lysate.[1]
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within tissues.
Protocol:
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides.
-
Deparaffinize and rehydrate the sections through a series of xylene and ethanol washes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
-
Incubate with the primary anti-LOX antibody at the recommended dilution overnight at 4°C.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Expected Result: Specific staining should be observed in the appropriate cellular compartment (e.g., cytoplasm and extracellular space) in tissues known to express LOX, with minimal background staining. A negative control (omitting the primary antibody) should show no specific staining.
Immunoprecipitation (IP) followed by Mass Spectrometry (MS)
IP-MS is a powerful technique to confirm the identity of the protein being recognized by the antibody.
Protocol:
-
Lysate Preparation:
-
Prepare cell lysate as described for Western Blot, using a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-LOX antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry:
-
Run the eluate on an SDS-PAGE gel and excise the band corresponding to the expected molecular weight of LOX.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Expected Result: The peptide fragments identified by mass spectrometry should match the sequence of Lysyl Oxidase.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antibody Specificity Validation
Caption: A stepwise workflow for validating antibody specificity.
Simplified LOX Signaling Pathway in Cancer Progression
References
A Comparative Analysis of Drebrin-Like Protein (DBNL) Expression Across Human Tissues
A Note on Terminology: The term "DHLNL" in the initial request is likely a typographical error. Based on available scientific literature and protein databases, this guide focuses on the Drebrin-like protein (DBNL) , as it is the closest scientifically recognized protein with a similar nomenclature. DBNL, also known as ABP1 or HIP-55, is an actin-binding protein involved in crucial cellular processes.
This guide provides a comprehensive comparison of DBNL protein levels across various human tissue types, supported by quantitative data and detailed experimental methodologies. It is intended for researchers, scientists, and drug development professionals interested in the tissue-specific expression and function of DBNL.
Quantitative Analysis of DBNL Protein Expression
The expression of DBNL varies significantly across different human tissues. The following table summarizes the relative abundance of DBNL protein in a selection of tissues, compiled from mass spectrometry-based proteomics data from the PaxDb database. The values are presented in parts per million (ppm), which represents the fraction of the total proteome that DBNL constitutes.
| Tissue | DBNL Abundance (ppm) | Data Source |
| Lymphoid Tissues | ||
| Spleen | 138.9 | PaxDb |
| Lymph Node | 115.3 | PaxDb |
| Tonsil | 98.7 | PaxDb |
| Gastrointestinal Tract | ||
| Colon | 65.4 | PaxDb |
| Small Intestine | 58.1 | PaxDb |
| Esophagus | 45.2 | PaxDb |
| Reproductive Tissues | ||
| Testis | 42.8 | PaxDb |
| Ovary | 35.6 | PaxDb |
| Urinary System | ||
| Kidney | 39.5 | PaxDb |
| Bladder | 28.7 | PaxDb |
| Other Tissues | ||
| Lung | 33.1 | PaxDb |
| Liver | 25.9 | PaxDb |
| Brain (Cerebral Cortex) | 21.4 | PaxDb |
| Heart | 15.8 | PaxDb |
| Skeletal Muscle | 12.3 | PaxDb |
Data from PaxDb represents an integrated and weighted average of protein abundance from multiple datasets.
Immunohistochemistry data from the Human Protein Atlas corroborates these findings, showing high DBNL expression in lymphoid tissues and moderate to low expression in other tissues.[1]
Experimental Protocols for DBNL Quantification
Accurate quantification of DBNL protein levels is essential for comparative studies. The following are detailed methodologies for two common techniques: Western Blotting and Immunohistochemistry.
Quantitative Western Blotting
This method allows for the relative quantification of DBNL protein in tissue lysates.
1. Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations for all samples.
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DBNL (e.g., rabbit anti-DBNL, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the DBNL band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
Immunohistochemistry (IHC)
This technique provides semi-quantitative information on DBNL expression and reveals its cellular localization within the tissue architecture.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody against DBNL (e.g., mouse anti-DBNL, diluted 1:200) overnight at 4°C.
-
Wash with phosphate-buffered saline (PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
5. Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope. The intensity and localization of the brown staining indicate the level and cellular distribution of DBNL protein.
Visualizing DBNL's Role: Signaling and Experimental Workflow
To better understand the context of DBNL expression, the following diagrams illustrate a key signaling pathway involving DBNL and the general workflow for its quantification.
Caption: DBNL in T-Cell Receptor Signaling.
Caption: Workflow for DBNL Quantification.
References
Comparative Analysis of DHLNL Detection Methods
A new, rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers a streamlined approach for the detection and quantification of dihydroxylysinonorleucine (DHLNL), an immature collagen cross-link. This guide provides a comparative analysis of this new method against traditional techniques like Fourier Transform Infrared Spectroscopic Imaging (FTIR) and other established biochemical assays, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their methodological choices.
This compound is a key indicator of collagen metabolism and tissue remodeling, and its accurate measurement is crucial in various research fields, including studies on bone metabolism, connective tissue disorders, and fibrotic diseases.[1][2][3] The development of a rapid and efficient detection method is a significant advancement for laboratories looking to increase throughput and minimize sample preparation time.[2]
The selection of a suitable method for this compound detection depends on various factors, including the specific research question, required sensitivity and specificity, sample throughput needs, and available instrumentation. The following tables provide a summary of the key performance characteristics of the new LC-MS/MS method compared to FTIR and traditional biochemical assays.
Table 1: Performance Comparison of this compound Detection Methods
| Feature | New Rapid LC-MS/MS | Fourier Transform Infrared (FTIR) Spectroscopy | Traditional Biochemical Assays |
| Principle | Direct quantification of this compound molecules based on mass-to-charge ratio. | Indirect measurement based on the vibrational spectra of chemical bonds. | Colorimetric or enzymatic reactions. |
| Specificity | High | Moderate (measures ratios of cross-links) | Variable, can be prone to interference |
| Sensitivity | High | Moderate | Low to Moderate |
| Quantification | Absolute | Relative (ratios) | Semi-quantitative to Quantitative |
| Sample Throughput | High (2 minutes per sample analysis time reported)[2] | Moderate | Low |
| Sample Preparation | Streamlined and minimized[2] | Minimal | Often multi-step and labor-intensive |
| Instrumentation | LC-MS/MS system | FTIR spectrometer with imaging capabilities | Spectrophotometer, HPLC system |
Table 2: Application-Based Comparison
| Application | New Rapid LC-MS/MS | Fourier Transform Infrared (FTIR) Spectroscopy | Traditional Biochemical Assays |
| High-throughput screening | Excellent | Good | Poor |
| Detailed mechanistic studies | Excellent | Good | Fair |
| Analysis of small sample volumes | Excellent | Good | Fair |
| Spatial distribution analysis | Not suitable | Excellent | Not suitable |
| Routine laboratory analysis | Good (with access to MS) | Good | Excellent (for basic labs) |
Experimental Protocols
New Rapid LC-MS/MS Method for this compound Detection
This protocol is based on the rapid approach described for minimizing specialized equipment and hands-on time.[2]
1. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform acid hydrolysis to break down collagen into its constituent amino acids and cross-links.
-
Neutralize the hydrolysate.
-
Use a simplified solid-phase extraction (SPE) or a "dilute-and-shoot" approach to clean up the sample, significantly reducing preparation time.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a short analytical column with a rapid gradient elution to separate this compound from other components.
-
Mass Spectrometry (MS): Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of this compound.
-
Data Analysis: Quantify this compound concentration by comparing the peak area of the sample to a standard curve generated from a certified this compound standard.
Fourier Transform Infrared (FTIR) Spectroscopic Imaging
This method is used to determine the ratio of pyridinoline (Pyr, a mature cross-link) to dehydrodihydroxynorleucine (deH-DHLNL, an immature cross-link).[1][4]
1. Sample Preparation:
-
Embed tissue samples in a suitable medium (e.g., paraffin).
-
Cut thin sections of the tissue using a microtome.
-
Mount the sections on an appropriate IR-transparent slide (e.g., BaF2).
2. FTIR Analysis:
-
Acquire spatially resolved FTIR spectra across the tissue section using an FTIR imaging spectrometer.
-
Identify the characteristic absorbance peaks for Pyr and deH-DHLNL.
-
Calculate the ratio of the integrated areas of these peaks to determine the relative abundance of the two cross-links.
3. Data Analysis:
-
Generate chemical images that visualize the spatial distribution of the Pyr/deH-DHLNL ratio within the tissue.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the new LC-MS/MS method and the FTIR method.
References
- 1. Spectroscopically determined collagen Pyr/deH-DHLNL cross-link ratio and crystallinity indices differ markedly in recombinant congenic mice with divergent calculated bone tissue strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collagen crosslinking in lungs of rats with experimental silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of DHLNL-Analog X in Preclinical Models of Liver Fibrosis
Disclaimer: The following guide is a hypothetical comparative study. The compound "DHLNL-Analog X" is a fictional therapeutic agent. Dehydro-dihydroxynorleucine (this compound) is a naturally occurring collagen cross-link involved in tissue structure and is not a therapeutic drug.[1][2][3][4] This guide is intended to serve as a template for presenting comparative data on a novel anti-fibrotic compound in different animal models.
This guide provides a comparative analysis of the fictional compound, this compound-Analog X, in two distinct animal models of liver fibrosis: the carbon tetrachloride (CCl4)-induced model in rats, which represents toxicant-induced injury, and the high-fat diet (HFD)-induced model in mice, which mimics non-alcoholic steatohepatitis (NASH)-driven fibrosis.[5] The objective is to evaluate the therapeutic potential of this compound-Analog X across different etiologies of liver fibrosis.
Quantitative Data Summary
The efficacy of this compound-Analog X was assessed by measuring key biochemical markers of liver injury, markers of inflammation, and quantitative histological analysis of fibrosis.
Table 1: Biochemical Markers of Liver Injury
| Animal Model | Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Rat (CCl4) | Vehicle Control | 250 ± 35 | 310 ± 42 |
| This compound-Analog X (10 mg/kg) | 120 ± 21 | 155 ± 28 | |
| This compound-Analog X (25 mg/kg) | 85 ± 15 | 110 ± 19 | |
| Mouse (HFD) | Vehicle Control | 180 ± 25 | 210 ± 30 |
| This compound-Analog X (10 mg/kg) | 115 ± 18 | 140 ± 22 | |
| This compound-Analog X (25 mg/kg) | 75 ± 12 | 95 ± 16 | |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. |
Table 2: Histological and Inflammatory Markers
| Animal Model | Treatment Group | Collagen Area (%) | α-SMA Expression (fold change) | TNF-α (pg/mL) |
| Rat (CCl4) | Vehicle Control | 15.2 ± 2.5 | 8.5 ± 1.2 | 150 ± 20 |
| This compound-Analog X (10 mg/kg) | 8.1 ± 1.3 | 4.2 ± 0.8 | 85 ± 12 | |
| This compound-Analog X (25 mg/kg) | 4.5 ± 0.8 | 2.1 ± 0.5 | 50 ± 8** | |
| Mouse (HFD) | Vehicle Control | 12.8 ± 2.1 | 6.9 ± 1.0 | 120 ± 18 |
| This compound-Analog X (10 mg/kg) | 7.2 ± 1.1 | 3.5 ± 0.6 | 70 ± 10 | |
| This compound-Analog X (25 mg/kg) | 3.9 ± 0.6 | 1.8 ± 0.4 | 45 ± 7** | |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. |
Visualized Pathways and Workflows
Signaling Pathways
The primary mechanism of action for this compound-Analog X is hypothesized to be the inhibition of the TGF-β signaling pathway, a key driver of hepatic fibrosis.
Caption: Hypothetical inhibition of the TGF-β signaling pathway by this compound-Analog X.
Experimental Workflow
The following diagram outlines the workflow for the comparative study in the two animal models.
Caption: Workflow for the comparative study of this compound-Analog X in two preclinical models.
Experimental Protocols
CCl4-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Induction: Liver fibrosis was induced by intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight, 20% solution in olive oil) twice a week for 8 weeks.
-
Treatment: this compound-Analog X (10 and 25 mg/kg) or vehicle (saline) was administered daily by oral gavage starting from week 4 until the end of the study.
-
Endpoint Analysis: At the end of week 8, animals were euthanized. Blood was collected for serum analysis of ALT and AST. Liver tissue was collected for histological staining (Sirius Red for collagen) and qPCR analysis of α-SMA and TNF-α expression.
High-Fat Diet-Induced Liver Fibrosis in Mice
-
Animal Model: Male C57BL/6J mice (6 weeks old).
-
Induction: Mice were fed a high-fat diet (60% kcal from fat) for 16 weeks to induce NASH and subsequent fibrosis.
-
Treatment: this compound-Analog X (10 and 25 mg/kg) or vehicle was administered daily by oral gavage from week 8 to week 16.
-
Endpoint Analysis: At the end of week 16, blood and liver tissues were collected and analyzed as described for the CCl4 model.
Biochemical Analysis
-
Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured using commercially available assay kits according to the manufacturer's instructions.
Histological Analysis
-
Liver tissue was fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections were stained with Sirius Red to visualize collagen deposition. The percentage of fibrotic area was quantified using image analysis software (ImageJ).
Gene Expression Analysis (qPCR)
-
Total RNA was extracted from liver tissue using TRIzol reagent.
-
cDNA was synthesized using a reverse transcription kit.
-
Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of α-smooth muscle actin (α-SMA) and Tumor Necrosis Factor-alpha (TNF-α). Gene expression was normalized to the housekeeping gene GAPDH.
Statistical Analysis
-
All data are presented as mean ± standard deviation (SD).
-
Statistical significance between groups was determined using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test. A p-value of < 0.05 was considered statistically significant.
References
- 1. Spectroscopically determined collagen Pyr/deH-DHLNL cross-link ratio and crystallinity indices differ markedly in recombinant congenic mice with divergent calculated bone tissue strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Collagen type I fibrils with deH-HLNL cross-links [extracellular region] [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. miRNAs, lncRNAs, circRNAs and piRNAs in Nonalcoholic Fatty Liver Disease: Past, Present and Future [mdpi.com]
Navigating the Predictive Landscape of Drug-Host Interactions: A Comparative Guide to Cross-Validation Techniques
A critical challenge in modern pharmacology is the accurate prediction of interactions between drug compounds and host proteins. While the term "Drug-Host-Likeness Network Link (DHLNL)" does not correspond to a standardized methodology in current literature, it encapsulates the core principles of network-based approaches in drug discovery. These methods leverage the interconnectedness of biological data to infer potential drug-target relationships, which are then subject to rigorous validation. This guide provides a comparative overview of common computational techniques for predicting these interactions and details the cross-validation strategies essential for assessing their performance.
For researchers and professionals in drug development, understanding the predictive power and limitations of various computational models is paramount. This guide synthesizes methodologies and performance metrics from published studies to offer a clear comparison of established techniques in the field.
Comparison of Predictive Performance
The performance of computational models for predicting drug-host interactions is typically evaluated using cross-validation, a method that assesses how the results of a statistical analysis will generalize to an independent dataset. The following table summarizes quantitative data from various studies, employing metrics such as the Area Under the Receiver Operating Characteristic Curve (AUC-ROC) and the Area Under the Precision-Recall Curve (AUPR). Higher values for these metrics generally indicate better model performance.
| Method Category | Specific Algorithm | AUC-ROC | AUPR | Notes |
| Similarity-Based | Kernel Regularized Least Squares (KRLS) | ~0.85-0.95 | ~0.80-0.90 | Performance can be improved by integrating chemical and genomic information with network topology. |
| Matrix Factorization | Dual-Network Integrated Logistic Matrix Factorization (DNILMF) | ~0.90-0.98 | ~0.88-0.96 | Outperforms many methods, particularly for membrane proteins like GPCRs[1]. |
| Machine Learning | Similarity Network Fusion and Neural Network (SNF-NN) | ~0.87-0.93 | ~0.86-0.90 | Robust performance demonstrated across multiple datasets through 10-fold cross-validation[2]. |
| Link Prediction | DLS (Drug-Protein Local Structure) | Varies | Varies | Significantly better performance on test sets compared to some similarity-based methods[3]. |
| Deep Learning | Graph Convolutional Networks (GCNs) | ~0.90-0.97 | ~0.85-0.95 | Can effectively learn features from network structures to predict interactions. |
Methodologies and Experimental Protocols
The prediction of drug-host interactions relies on a variety of computational techniques, each with its own underlying principles and methodologies. The validation of these predictions is a multi-step process involving both computational and experimental approaches.
Computational Prediction Techniques
-
Similarity-Based Methods : These approaches operate on the principle that similar drugs tend to interact with similar proteins. They utilize various measures of drug similarity (e.g., chemical structure, side effects) and protein similarity (e.g., sequence, functional domains) to infer new interactions.
-
Network-Based and Link Prediction Methods : These techniques model drugs, proteins, and their interactions as a network. The goal is to predict missing links (interactions) between drug and protein nodes. Algorithms may consider network topology features such as common neighbors or more complex path-based metrics.
-
Machine Learning and Deep Learning Approaches : A wide array of machine learning models are employed, including Support Vector Machines (SVMs), Random Forests, and increasingly, deep learning architectures like Graph Convolutional Networks (GCNs). These models learn complex patterns from large datasets of known interactions and molecular features to make predictions. Matrix factorization techniques, for instance, decompose the drug-target interaction matrix into lower-dimensional matrices to uncover latent features and predict unknown interactions[1].
Cross-Validation Protocols
A cornerstone for assessing the predictive accuracy of these computational models is k-fold cross-validation . This technique involves partitioning the dataset of known drug-target interactions into k subsets. The model is trained on k-1 of these subsets and then tested on the remaining subset. This process is repeated k times, with each subset used once as the test set. The average performance across all k trials provides a robust estimate of the model's predictive capability on unseen data. A common implementation is 10-fold cross-validation[2][3].
Experimental Validation
Ultimately, computational predictions must be validated through wet-lab experiments. Common approaches include:
-
Binding Assays : Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity between a drug and a protein.
-
Enzyme Activity Assays : If the target protein is an enzyme, its activity can be measured in the presence and absence of the drug to determine if the drug has an inhibitory or activating effect.
-
Cell-Based Assays : These experiments assess the effect of a drug on cells, which can provide evidence of a drug-target interaction within a biological context.
Visualizing the Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized workflow for network-based drug-host interaction prediction and the k-fold cross-validation process.
Caption: A generalized workflow for predicting drug-host interactions.
References
A Comparative Guide to DHLNL and Other Collagen Crosslinks for Researchers
For Immediate Release
This guide provides a comprehensive comparison of dehydrolysinonorleucine (DHLNL) with other significant collagen crosslinks. It is intended for researchers, scientists, and drug development professionals interested in the biochemical and biomechanical properties of the extracellular matrix. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of collagen crosslinking.
Introduction to Collagen Crosslinks
Collagen, the most abundant protein in mammals, provides structural integrity to tissues. Its strength and stability are largely determined by covalent bonds known as crosslinks, which form between individual collagen molecules. These crosslinks can be broadly categorized into two main types: enzymatically mediated crosslinks and non-enzymatic crosslinks, also known as Advanced Glycation End-products (AGEs).
Dehydrolysinonorleucine (this compound) is an immature, divalent, reducible crosslink formed through the enzymatic action of lysyl oxidase (LOX). It is a crucial intermediate in the formation of more stable, mature crosslinks. The relative abundance of this compound and other crosslink types significantly influences the mechanical properties, thermal stability, and enzymatic resistance of collagenous tissues.
Comparative Analysis of Collagen Crosslinks
The following tables provide a summary of the key characteristics and performance metrics of this compound in comparison to other common enzymatic and non-enzymatic crosslinks.
Table 1: General Characteristics of Major Collagen Crosslinks
| Crosslink Type | Abbreviation | Classification | Formation Pathway | Key Characteristics |
| Enzymatic (Immature) | ||||
| Dehydrolysinonorleucine | This compound | Divalent, Reducible | Lysyl Oxidase (LOX) mediated | Precursor to mature crosslinks; contributes to initial tissue strength. |
| Hydroxylysinonorleucine | HLNL | Divalent, Reducible | Lysyl Oxidase (LOX) mediated | Another key intermediate in the formation of mature crosslinks. |
| Lysinonorleucine | LNL | Divalent, Reducible | Lysyl Oxidase (LOX) mediated | Formed from the condensation of two lysine-derived aldehydes. |
| Enzymatic (Mature) | ||||
| Pyridinoline | PYR | Trivalent, Non-reducible | Maturation of immature crosslinks | Provides high mechanical strength and stability to tissues like bone and cartilage. |
| Deoxypyridinoline | DPD | Trivalent, Non-reducible | Maturation of immature crosslinks | Similar to PYR, found predominantly in bone and dentin. |
| Non-Enzymatic | ||||
| Pentosidine | - | Divalent, Fluorescent | Maillard Reaction (Glycation) | Accumulates with age and in diseases like diabetes; contributes to tissue stiffening. |
| Glucosepane | - | Divalent | Maillard Reaction (Glycation) | One of the most abundant AGEs; contributes to age-related tissue dysfunction. |
Table 2: Performance Metrics of Different Collagen Crosslinks
| Performance Metric | This compound (Immature) | Pyridinoline (Mature) | Pentosidine (AGE) |
| Mechanical Strength | Contributes to initial fibril stability and strength.[1] | Significantly increases tensile strength and stiffness of collagen fibers.[2] | Increases stiffness but can also lead to increased brittleness and reduced fatigue resistance. |
| Thermal Stability | Lower thermal stability compared to mature crosslinks.[1] | High thermal stability, contributing to the structural integrity of tissues at physiological temperatures.[2] | Increases the denaturation temperature of collagen, but can also alter its hydration properties.[3] |
| Enzymatic Resistance | More susceptible to degradation by collagenases compared to maturely crosslinked collagen.[4][5] | Offers significant resistance to degradation by matrix metalloproteinases (MMPs). | Can alter the susceptibility of collagen to enzymatic degradation, sometimes increasing resistance.[6] |
Signaling Pathways
The formation of collagen crosslinks is a tightly regulated process. The following diagrams illustrate the key signaling pathways involved in the formation of enzymatic and non-enzymatic crosslinks.
// Nodes TGFB [label="TGF-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR [label="TGF-β Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD [label="Smad2/3", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD4 [label="Smad4", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#FBBC05", fontcolor="#202124"]; LOX_Gene [label="LOX Gene\n(Transcription)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; LOX_Protein [label="Lysyl Oxidase (LOX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collagen_Crosslinking [label="Collagen Crosslinking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TGFB -> TGFBR [label="Binds"]; TGFBR -> SMAD [label="Phosphorylates"]; TGFBR -> JNK [label="Activates"]; SMAD -> SMAD4 [label="Complexes with"]; JNK -> AP1 [label="Activates"]; {SMAD4, AP1} -> LOX_Gene [label="Promote"]; LOX_Gene -> LOX_Protein [label="Translates to"]; LOX_Protein -> Collagen_Crosslinking [label="Catalyzes"]; }
Caption: TGF-β signaling pathway regulating Lysyl Oxidase expression.// Nodes Glucose [label="Reducing Sugars\n(e.g., Glucose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Protein\n(with free amino group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base\n(Reversible)", fillcolor="#FBBC05", fontcolor="#202124"]; Amadori_Product [label="Amadori Product\n(Stable)", fillcolor="#FBBC05", fontcolor="#202124"]; Dicarbonyls [label="Reactive Dicarbonyls\n(e.g., Glyoxal, MGO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AGEs [label="Advanced Glycation\nEnd-products (AGEs)\n(e.g., Pentosidine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glucose -> Schiff_Base; Protein -> Schiff_Base; Schiff_Base -> Amadori_Product [label="Amadori\nRearrangement"]; Amadori_Product -> Dicarbonyls [label="Oxidation,\nDehydration"]; Dicarbonyls -> AGEs; Amadori_Product -> AGEs [label="Further Reactions"]; }
Caption: The Maillard reaction pathway for the formation of Advanced Glycation End-products (AGEs).Experimental Protocols
Accurate quantification of collagen crosslinks is essential for understanding their role in health and disease. The following are summarized protocols for key experimental techniques.
Quantification of Collagen Crosslinks by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of collagen crosslinks.
1. Sample Preparation:
- Tissue samples are lyophilized and weighed.
- For the analysis of reducible crosslinks like this compound, samples are reduced with sodium borohydride (NaBH4) to stabilize the aldimine bonds.[7]
- The reduced (or unreduced for mature crosslinks) tissue is then hydrolyzed using 6 M HCl at approximately 110°C for 16-24 hours to break down the collagen into its constituent amino acids and crosslink residues.
- The hydrolysate is dried and reconstituted in a suitable solvent.
- Solid-phase extraction (SPE) using a cellulose matrix is often employed to enrich the crosslinks and remove interfering substances.[6][8]
2. LC-MS/MS Analysis:
- The prepared sample is injected into a liquid chromatography system, typically using a reversed-phase C18 column, to separate the different crosslink compounds.[8]
- The separated compounds are then introduced into a tandem mass spectrometer.
- The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each crosslink of interest, allowing for highly selective and sensitive quantification.
- Stable isotope-labeled internal standards are used to ensure accurate quantification.
graph "LC_MS_MS_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; // Nodes Tissue [label="Tissue Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(for immature crosslinks)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Acid Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; SPE [label="Solid-Phase\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="Liquid\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem Mass\nSpectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tissue -> Reduction; Reduction -> Hydrolysis; Tissue -> Hydrolysis; Hydrolysis -> SPE; SPE -> LC; LC -> MS; MS -> Data; }
Caption: General workflow for collagen crosslink analysis by LC-MS/MS.Mechanical Testing of Collagenous Tissues
Tensile testing is commonly used to evaluate the mechanical properties of tissues rich in collagen.
1. Sample Preparation:
- Tissue samples (e.g., tendon, skin) are cut into a standardized shape (e.g., dumbbell).
- The dimensions (width and thickness) of the sample's cross-sectional area are precisely measured.
2. Tensile Testing:
- The sample is mounted in a universal testing machine equipped with grips to hold the tissue.
- A uniaxial tensile load is applied at a constant strain rate until the sample fails.
- The force applied and the resulting elongation of the sample are continuously recorded.
3. Data Analysis:
- The recorded force-elongation data is used to calculate stress (force per unit area) and strain (change in length relative to the original length).
- A stress-strain curve is generated, from which key mechanical properties such as Young's modulus (stiffness), ultimate tensile strength (UTS), and strain at failure can be determined.
Thermal Stability Assessment
Differential Scanning Calorimetry (DSC) is a common method to determine the thermal stability of collagen by measuring its denaturation temperature (Td).
1. Sample Preparation:
- A small, precisely weighed amount of hydrated collagenous tissue is hermetically sealed in an aluminum pan.
- A reference pan containing only the buffer is also prepared.
2. DSC Analysis:
- The sample and reference pans are placed in the DSC instrument.
- The temperature is increased at a constant rate.
- The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
3. Data Analysis:
- An endothermic peak is observed when the collagen denatures (unfolds).
- The temperature at the peak of this endotherm is taken as the denaturation temperature (Td), which is an indicator of the collagen's thermal stability.
Enzymatic Degradation Assay
The resistance of collagen to enzymatic degradation can be assessed by exposing it to collagenase and monitoring its breakdown over time.
1. Sample Preparation:
- Collagen samples are prepared in a standardized form (e.g., thin films, gels).
2. Degradation Assay:
- The samples are incubated in a solution containing a known concentration of collagenase (e.g., from Clostridium histolyticum) at a physiological temperature (e.g., 37°C).[6]
- Aliquots of the supernatant are collected at various time points.
3. Analysis of Degradation Products:
- The amount of degraded collagen in the supernatant can be quantified using various methods, such as a hydroxyproline assay, which measures the concentration of this collagen-specific amino acid.[6]
- The rate of degradation can then be calculated to determine the enzymatic resistance of the collagen sample.
Conclusion
This compound, as an immature collagen crosslink, plays a fundamental role in the initial stabilization of the extracellular matrix. Its conversion to mature crosslinks like pyridinoline is essential for the development of robust and resilient tissues. In contrast, the accumulation of non-enzymatic crosslinks, such as pentosidine, is often associated with pathological conditions and age-related decline in tissue function. The choice of analytical techniques, particularly LC-MS/MS, is critical for the accurate quantification and comparative analysis of these diverse crosslink types, providing valuable insights for researchers in tissue engineering, disease pathology, and drug development.
References
- 1. Thermal stability of reconstituted collagen fibrils. Shrinkage characteristics upon in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Investigating the Contribution of Mature Collagen Crosslinks to Cooked" by W. Wu, A. A. Welter et al. [newprairiepress.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The degradation rates of type I, II, and III collagens by tadpole collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring the Degradation of Collagen Hydrogels by Collagenase Clostridium histolyticum [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Immature and Mature Collagen Crosslinks Quantification Using High-Performance Liquid Chromatography and High-Resolution Mass Spectrometry in Orbitrap™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding DHLNL and Appropriate Disposal in a Research Setting
Dehydrodihydroxynorleucine (DHLNL) is a component of collagen, a primary structural protein in animal tissues. As a naturally occurring biological molecule, this compound is not disposed of in its pure form as a chemical reagent. Instead, it is a constituent of biological materials such as animal or human tissues and cell cultures. Therefore, the proper disposal procedures for this compound are governed by the protocols for handling and disposing of biological waste.
For researchers, scientists, and drug development professionals, it is crucial to follow established guidelines for managing biological materials to ensure laboratory safety and regulatory compliance. The primary methods for treating biological waste before disposal are steam sterilization (autoclaving), incineration, and alkaline hydrolysis.
Standard Operating Procedure for Biological Waste Disposal
The following steps provide a general framework for the safe disposal of biological materials that would contain this compound. Specific protocols may vary by institution, so it is imperative to consult your organization's Environmental Health and Safety (EHS) department.
1. Segregation and Collection:
-
At the point of generation, separate biological waste from other waste streams such as chemical, radioactive, and general trash.
-
Use designated, leak-proof containers lined with autoclavable biohazard bags. These containers should be clearly labeled with the universal biohazard symbol.
-
Do not overfill waste bags; they should be no more than three-quarters full to allow for proper steam penetration during autoclaving.
2. Decontamination and Treatment:
-
The most common method for on-site treatment of biological waste is autoclaving. This process uses high-pressure steam to sterilize the materials.
-
For larger-scale disposal or for specific types of biological waste, such as animal carcasses, incineration or alkaline hydrolysis may be used. These methods are typically managed by specialized waste disposal services.
3. Final Disposal:
-
Once autoclaved and rendered non-hazardous, the waste can often be disposed of in the regular municipal solid waste stream. However, local regulations may vary.
-
Treated waste should be placed in a designated container for final pickup, either by in-house services or a licensed biomedical waste contractor.
Quantitative Data for Autoclaving Biological Waste
The following table summarizes the standard parameters for autoclaving biological waste to ensure effective sterilization.
| Parameter | Standard Value | Notes |
| Temperature | 121°C (250°F) | This is the minimum temperature required for sterilization.[1] |
| Pressure | 15 psi | This pressure allows the steam to reach the required temperature.[1][2] |
| Dwell Time | Minimum of 30-60 minutes | The time may need to be longer depending on the load size and density to ensure full steam penetration.[1][3] |
Experimental Protocols
Autoclave Efficacy Testing:
To validate the effectiveness of the autoclave process, biological indicators are used.
-
Biological Indicators: Vials containing spores of a heat-resistant bacterium, typically Geobacillus stearothermophilus, are placed in the center of the waste load.
-
Procedure:
-
Place the biological indicator in the most challenging location within the autoclave load (e.g., inside a bag, in the center of the volume).
-
Run the autoclave cycle as usual.
-
After the cycle is complete and the load has cooled, retrieve the indicator.
-
Incubate the indicator according to the manufacturer's instructions, along with a non-autoclaved control vial.
-
If the sterilization was successful, the autoclaved indicator will show no growth, while the control will show growth.
-
-
Frequency: This testing should be performed regularly (e.g., monthly) as part of the laboratory's quality control procedures.
Disposal Workflow for Biological Materials
The following diagram illustrates the decision-making process for the proper disposal of biological waste containing this compound.
Caption: Workflow for biological waste disposal.
References
Operational Framework for Handling Novel or Unidentified Compounds
Disclaimer: The chemical identifier "Dhlnl" is not recognized in standard chemical databases or safety literature. The following guidance is a procedural framework for handling new, novel, or unidentified chemical substances where a Safety Data Sheet (SDS) is unavailable. This protocol is designed to prioritize safety through a comprehensive risk assessment and the implementation of stringent controls.
Guiding Principle: The Risk Assessment Imperative
Before any handling, a thorough and documented risk assessment is mandatory.[1][2] This process is the foundation of safe laboratory practice and ensures all potential hazards are identified and mitigated.[3] The assessment must be conducted by personnel trained in chemical safety and reviewed by the principal investigator or a designated Chemical Hygiene Officer.[4]
The three core steps of a risk assessment are:
-
Hazard Identification: Systematically identify all potential physical, health, and environmental hazards.[1]
-
Exposure Assessment: Evaluate the potential routes of exposure (inhalation, dermal, ingestion, injection) and the quantities involved.[5]
-
Control Implementation: Select and implement control measures to eliminate or minimize risk.[1][2]
Personal Protective Equipment (PPE) Selection
The selection of PPE is directly informed by the risk assessment.[6] For an unknown substance, a high degree of caution is warranted, assuming the compound is hazardous until proven otherwise. The table below summarizes recommended PPE based on the assessed risk level after an initial evaluation.
| Risk Level | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Well-ventilated lab bench | Nitrile or appropriate chemically resistant gloves[7] | ANSI Z87.1 compliant safety glasses with side shields[8] | Lab coat[7] | Not typically required |
| Moderate | Certified chemical fume hood[8] | Double-gloving with chemically resistant gloves (e.g., Nitrile) | Chemical splash goggles[9] | Chemical-resistant lab coat or apron over lab coat[8] | Required if aerosolization is possible; consult EHS for respirator selection |
| High / Unknown | Certified chemical fume hood or glovebox | Heavy-duty, chemical-resistant gloves (e.g., Butyl, Viton) over inner nitrile gloves | Chemical splash goggles and a full-face shield[7] | Chemical-resistant, flame-resistant lab coat; disposable sleeves | NIOSH-certified respirator appropriate for anticipated hazards (consult EHS)[10] |
Experimental Protocol: Initial Safe Handling of a Novel Compound
This protocol outlines a step-by-step methodology for the first-time handling of an unknown substance.
Objective: To safely manipulate a small quantity of a novel compound for initial characterization.
Methodology:
-
Pre-Handling Preparation:
-
Designate a specific work area, exclusively within a certified chemical fume hood.
-
Assemble all necessary equipment, including glassware, spatulas, and waste containers, inside the fume hood to minimize traffic.
-
Ensure an emergency plan is in place, with immediate access to a safety shower, eyewash station, and a spill kit rated for unknown materials.
-
Review the location and use of emergency shut-offs for gas, electricity, and ventilation.
-
Inform at least one other colleague in the vicinity (buddy system) before beginning work.
-
Donning PPE:
-
Don all PPE as determined by the risk assessment (assume "High/Unknown" for the first handling).[6] This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and double gloves.
-
-
Compound Handling (inside fume hood):
-
Work with the smallest quantity of material necessary for the task (microscale is preferred).
-
Keep the container of the substance sealed when not in immediate use.
-
Dispense solids carefully to avoid generating dust.[10]
-
Dispense liquids slowly to prevent splashing or aerosol formation.
-
Perform all manipulations on a chemical-resistant tray or spill liner to contain any potential spills.
-
Keep the fume hood sash at the lowest possible height that still allows for safe manipulation.
-
-
Post-Handling Procedure:
-
Securely seal and label the primary container of the novel compound.
-
Decontaminate all surfaces and equipment used during the procedure. Place any disposable materials (e.g., weighing paper, pipette tips) into a designated hazardous waste container.
-
Carefully doff PPE, avoiding self-contamination. Remove gloves last and wash hands thoroughly with soap and water.[9]
-
Operational and Disposal Plan
Storage:
-
The substance must be stored in a clearly labeled, sealed, and chemically compatible secondary container.
-
The label must include the chemical identifier, date received/synthesized, researcher's name, and a "Hazard Unknown" warning.
-
Store in a designated, ventilated, and secure area away from incompatible materials.
Spill Management:
-
Minor Spill (inside fume hood): Use a spill kit appropriate for unknown chemicals. Absorb liquids with a universal absorbent. Carefully sweep up solids. Place all contaminated materials in a sealed hazardous waste bag.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert personnel and restrict access. Contact the institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill of an unknown substance.
Waste Disposal:
-
All waste generated from handling the unknown substance is to be considered hazardous waste.[8]
-
Collect all solid and liquid waste, including contaminated PPE and cleaning materials, in a designated, sealed, and properly labeled hazardous waste container.[12][13]
-
The waste container label must clearly state "Hazardous Waste," list the chemical constituents if known, and include the warning "Caution: Unknown Hazards."
-
Contact your institution's EHS office for guidance and to arrange for professional disposal. Never dispose of unknown chemicals down the drain or in general trash.[12][14]
Workflow for Risk Assessment of an Unknown Chemical
Caption: Logical workflow for risk assessment and safe handling of a novel or unidentified chemical compound.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. Hazardous Chemical Safety: A Comprehensive Approach for Laboratories [chemicalindustryrevieweurope.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. osha.gov [osha.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. google.com [google.com]
- 10. download.basf.com [download.basf.com]
- 11. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
